Product packaging for Fmoc-3-methyl-D-phenylalanine(Cat. No.:CAS No. 352351-64-5)

Fmoc-3-methyl-D-phenylalanine

Cat. No.: B152174
CAS No.: 352351-64-5
M. Wt: 401.5 g/mol
InChI Key: NJXPSSISZLAXRE-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-3-methyl-D-phenylalanine is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B152174 Fmoc-3-methyl-D-phenylalanine CAS No. 352351-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPSSISZLAXRE-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized amino acid derivative crucial for peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring, offers distinct advantages in the design of novel peptides.[2] The Fmoc group provides base-labile protection of the alpha-amino nitrogen, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the meta-methyl substitution on the phenylalanine ring helps to fine-tune peptide conformation and activity.[2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and relevant synthesis workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₂₅H₂₃NO₄[1][4]
Molecular Weight 401.46 g/mol [1][4]
Appearance White solid/powder[1]
Melting Point 136 - 142 °C (Lit.)[1]
Optical Rotation [a]D20 = 7 ± 2 ° (c=1 in MeOH)[1]
Purity ≥ 98%[1][4]
CAS Number 352351-64-5[1]
Synonyms Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH[1]
Storage Conditions Store at 0 - 8 °C[1]
Solubility Profile

Experimental Protocols

The following sections detail generalized but essential experimental protocols relevant to the synthesis and use of this compound.

General Protocol for Fmoc-Amino Acid Synthesis

The synthesis of an Fmoc-protected amino acid like this compound typically involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann reaction conditions.[7]

Materials:

  • 3-methyl-D-phenylalanine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Deionized Water

  • Ethyl Acetate / Hexane (for recrystallization)

Procedure:

  • Dissolution: Dissolve 3-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a 1:1 mixture of dioxane and water. Stir until the amino acid is fully dissolved.[7]

  • Cooling: Cool the solution to 0-4 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).[7]

  • Work-up:

    • Acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate as a white solid.[8]

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove inorganic salts.[7]

  • Drying & Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.[7]

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide chain using an automated or manual synthesizer. The process involves iterative cycles of deprotection and coupling.

Key Steps in an SPPS Cycle:

  • Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF for approximately 1 hour.[9]

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[9][10] The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, this compound (typically 3-5 equivalents) is pre-activated. This is done by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[11][12]

    • This activated amino acid solution is added to the resin with the free amine. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.[9]

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Iteration: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the chemical logic and experimental workflows involved.

G cluster_synthesis Fmoc-Amino Acid Synthesis A 1. Dissolve Amino Acid in Base (e.g., NaHCO₃) B 2. Add Fmoc-OSu in Dioxane A->B C 3. Stir Overnight at Room Temp B->C D 4. Acidify to pH 2-3 C->D E 5. Filter & Wash Precipitate D->E F 6. Dry & Recrystallize E->F G Pure Fmoc-Amino Acid F->G

Workflow for the synthesis of an Fmoc-protected amino acid.

G start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Repeat Cycle? wash2->check check->deprotection Yes cleavage Final Cleavage from Resin (e.g., TFA Cocktail) check->cleavage No end Purified Peptide cleavage->end

The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Fmoc-3-methyl-D-phenylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-3-methyl-D-phenylalanine, a key building block in modern peptide synthesis. It covers its chemical properties, applications in drug discovery, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its role in modulating critical biological pathways.

Core Compound Data

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a methyl group on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This compound is primarily utilized in the synthesis of peptides with enhanced pharmacological properties.

PropertyValueReferences
CAS Number 352351-64-5
Molecular Weight 401.46 g/mol
Molecular Formula C₂₅H₂₃NO₄
Appearance White to off-white solid/powder
Purity ≥98% (Assay)
Melting Point 136 - 142 °C
Optical Rotation [α]D20 = 7 ± 2 ° (c=1 in MeOH)
Storage 0 - 8 °C

Application in Peptide Synthesis and Drug Discovery

The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. The unique structural features of this amino acid derivative impart several advantageous properties to the resulting peptides.

Enhanced Stability: Peptides containing D-amino acids, such as 3-methyl-D-phenylalanine, exhibit increased resistance to degradation by proteases.[1] These enzymes typically display high stereospecificity for L-amino acids, and the presence of a D-enantiomer at the peptide bond hinders enzymatic cleavage, leading to a longer plasma half-life and improved bioavailability.[1]

Modulation of Receptor Binding and Activity: The stereochemistry and substitution on the aromatic side chain of an amino acid play a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets.[1] The introduction of 3-methyl-D-phenylalanine can alter the peptide's conformation, which can lead to changes in receptor binding affinity and functional activity.[2][3] This modification has been particularly explored in the context of opioid receptor modulators, where it can influence selectivity and potency.[3][4] For instance, in analogues of the opioid peptide dermorphin, modifications at the phenylalanine residue in the third position have been shown to significantly impact opioid activity.[3]

Structure-Activity Relationship (SAR) Studies: The methyl group on the phenyl ring provides a tool for fine-tuning the steric and electronic properties of the peptide. This allows researchers to conduct detailed SAR studies to understand the precise interactions between the peptide and its receptor, aiding in the rational design of more potent and selective drug candidates.[2][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of a peptide incorporating this compound using the well-established Fmoc/tBu strategy. This protocol is based on standard procedures for SPPS.[5][6]

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Protocol:

  • Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.[6]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.[5][6] The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling:

    • The desired Fmoc-protected amino acid (e.g., this compound) (3 equivalents) and OxymaPure® (3 equivalents) are dissolved in DMF.

    • DIC (3 equivalents) is added to the solution to activate the amino acid.

    • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[5]

    • The resin is then washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[5]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Activity

Peptides containing D-phenylalanine and its derivatives have been extensively studied as modulators of G-protein coupled receptors (GPCRs), particularly opioid receptors. The incorporation of 3-methyl-D-phenylalanine can influence the binding affinity and signaling of these peptides.

The primary mechanism of action for opioid peptides involves the activation of μ (mu), δ (delta), and κ (kappa) opioid receptors.[7] These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits. These subunits then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.

These signaling events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of opioid peptides.

Below is a diagram illustrating the general signaling pathway of a μ-opioid receptor agonist.

Opioid_Signaling cluster_cytosol Cytosol cluster_effects Cellular Response Opioid_Agonist Opioid Agonist (e.g., Dermorphin Analogue) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Neuronal_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release

Caption: General signaling pathway of a μ-opioid receptor agonist.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic properties. Its strategic incorporation can lead to increased metabolic stability and modulated biological activity, particularly in the context of opioid receptor ligands. The detailed protocols and understanding of the underlying biological pathways provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide drug discovery and development.

References

A Technical Guide to the Solubility of Fmoc-3-methyl-D-phenylalanine in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-3-methyl-D-phenylalanine, a key building block in solid-phase peptide synthesis (SPPS). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative solubility information in common laboratory solvents. Furthermore, this guide illustrates the general workflow of Fmoc-based SPPS and a representative signaling pathway that can be modulated by peptides incorporating D-amino acids, offering context for the application of this compound in drug development.

Introduction

N-α-Fmoc-3-methyl-D-phenylalanine is a crucial amino acid derivative utilized in the synthesis of peptides with enhanced stability and unique conformational properties. The incorporation of the 3-methyl group on the phenyl ring can influence the resulting peptide's structure and biological activity. A thorough understanding of its solubility is paramount for efficient and successful peptide synthesis, as poor solubility can lead to challenges in reagent preparation, coupling efficiency, and overall yield. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH[1]
CAS Number 352351-64-5[1]
Molecular Formula C₂₅H₂₃NO₄[1]
Molecular Weight 401.46 g/mol [1]
Appearance White solid/powder[1]
Melting Point 136 - 142 °C (Lit.)[1]
Storage Conditions 0 - 8 °C[1]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment of its solubility in common solvents used in peptide synthesis can be inferred from the general behavior of Fmoc-protected amino acids.

Qualitative Solubility

The bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) group significantly influences the solubility profile of the amino acid derivative, rendering it more soluble in polar aprotic solvents and less soluble in aqueous and nonpolar solvents.

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Good to ExcellentThe most common solvent for Fmoc-amino acid dissolution in SPPS.[2]
N-Methyl-2-pyrrolidone (NMP) Good to ExcellentOften used as an alternative to DMF, sometimes with higher solvating power for hydrophobic sequences.[2]
Dimethyl Sulfoxide (DMSO) Good to ExcellentA strong polar aprotic solvent capable of dissolving many Fmoc-amino acids.[3]
Dichloromethane (DCM) LimitedGenerally a poor solvent for Fmoc-amino acids alone but can be used in mixtures.[2]
Tetrahydrofuran (THF) ModerateCan be used, sometimes in mixtures, but generally less effective than DMF or NMP.[2]
Water Sparingly SolubleThe hydrophobic nature of the Fmoc group and the methylated phenyl ring significantly limits solubility in aqueous solutions.[2]
Factors Influencing Solubility

Several factors can affect the solubility of this compound:

  • Solvent Purity: The presence of impurities, particularly water in aprotic polar solvents, can significantly decrease the solubility of hydrophobic compounds.

  • Temperature: For most solids, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation.

  • Physical Form: The particle size and crystallinity of the solid can influence the rate of dissolution.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of readily available quantitative data, empirical determination of solubility is highly recommended. The following protocol outlines a reliable method using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[2][3]

Objective

To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials
  • This compound

  • Selected solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 20 mg in 1 mL).

    • Vortex the mixture for 1-2 minutes to ensure good dispersion.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

    • Detection: Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Detect the this compound peak by UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., ~265 nm or ~301 nm).[2]

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Relevant Workflows and Pathways

General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block in the well-established Fmoc-SPPS methodology. The following diagram illustrates a single cycle of amino acid addition.

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling Fmoc_AA This compound + Activation Reagents Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Coupling Next Fmoc-AA

Fmoc-Based Solid-Phase Peptide Synthesis Cycle.
Representative Signaling Pathway: MAPK Pathway

Peptides incorporating D-amino acids, such as D-phenylalanine derivatives, can be designed to modulate cellular signaling pathways with enhanced stability against enzymatic degradation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in drug development.[4]

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Peptide_Inhibitor Peptide Inhibitor (containing D-amino acid) Peptide_Inhibitor->Raf Inhibition

MAPK Signaling Pathway with a potential point of inhibition.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in publicly accessible sources, this guide provides a robust framework for its empirical determination. The provided experimental protocol, based on the saturation shake-flask method and HPLC analysis, offers a reliable means for researchers to ascertain the solubility in various solvents critical for peptide synthesis. Understanding the qualitative solubility profile and the factors that influence it, as outlined in this document, is essential for the successful application of this important amino acid derivative in the synthesis of novel peptides for research and therapeutic development. The illustrative diagrams of the SPPS workflow and a relevant signaling pathway further contextualize the practical use and potential impact of peptides synthesized with this compound.

References

A Technical Guide to Fmoc-3-methyl-D-phenylalanine: Sourcing, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-3-methyl-D-phenylalanine, a key building block in modern peptide chemistry. This guide covers reliable suppliers, purity specifications, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), particularly in the context of developing bioactive peptides.

Sourcing and Purity of this compound

The quality of synthetic peptides is fundamentally dependent on the purity of the constituent amino acids. This compound is commercially available from a variety of suppliers, with purity levels typically suitable for research and development purposes.

Table 1: Supplier and Purity Information for this compound

SupplierPurity SpecificationAnalytical MethodCAS Number
Chem-Impex≥ 98%Assay352351-64-5
LabSolutions98%Not Specified352351-64-5
Santa Cruz Biotechnology≥97%Not Specified352351-64-5
ChemicalBook (various)97% to >99.0%Not Specified352351-64-5
BOC Sciences≥ 98%HPLC352351-64-5

It is crucial for researchers to obtain a certificate of analysis from the supplier to confirm the lot-specific purity and identity of the compound. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids.

Role in Peptide Drug Design

The incorporation of non-natural amino acids like 3-methyl-D-phenylalanine is a strategic approach in medicinal chemistry to enhance the therapeutic properties of peptides. The methyl group on the phenyl ring can introduce favorable steric bulk, influencing the peptide's conformation and interaction with its biological target. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1] These attributes make this compound a valuable component in the design of more stable and potent peptide-based drugs.[2]

Experimental Protocols

General Protocol for Purity Analysis by HPLC

This protocol outlines a standard method for determining the purity of this compound and peptides containing this amino acid.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide or amino acid derivative in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. For example, 5% to 95% B over 30 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min for analytical columns.

    • Detection: UV absorbance at 214-220 nm, which corresponds to the peptide backbone absorbance.

    • Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducibility.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid.

    • Repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF, followed by isopropanol (IPA), and then DMF again.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the this compound (or another Fmoc-amino acid) by dissolving it in DMF with a coupling agent such as HBTU and an activator base like diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, IPA, and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically composed of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

    • The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Application Example: GnRH Antagonists

Logical Workflow for GnRH Antagonist Development

The development of novel GnRH antagonists often follows a structured workflow involving chemical synthesis and biological evaluation.

GnRH_Antagonist_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Design of Peptide Sequence (incorporating Fmoc-3-Me-D-Phe) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification HPLC Purification spps->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay In Vitro Receptor Binding Assay characterization->binding_assay Purified Peptide functional_assay In Vitro Functional Assay (LH Release Inhibition) binding_assay->functional_assay in_vivo In Vivo Animal Model (Testosterone Suppression) functional_assay->in_vivo

Caption: Workflow for the development of a GnRH antagonist.

GnRH Receptor Signaling Pathway

GnRH antagonists exert their effect by blocking the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on gonadotrope cells in the anterior pituitary. This blockade prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway GnRH_Antagonist GnRH Antagonist (contains 3-Me-D-Phe) GnRHR GnRH Receptor (GnRHR) GnRH_Antagonist->GnRHR Blocks Gq_G11 Gq/G11 GnRHR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates LH_FSH_release LH & FSH Release Ca_release->LH_FSH_release Triggers LH_FSH_synthesis LH & FSH Gene Transcription & Synthesis PKC->LH_FSH_synthesis Stimulates

Caption: GnRH receptor signaling pathway and antagonist action.

References

The Strategic Incorporation of Fmoc-3-methyl-D-phenylalanine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. Among these, Fmoc-3-methyl-D-phenylalanine stands out as a critical building block for enhancing the stability, conformational rigidity, and biological activity of peptides. This technical guide provides an in-depth exploration of the applications of this compound in solid-phase peptide synthesis (SPPS), offering a comprehensive overview of its impact on peptide attributes, detailed experimental protocols, and insights into its role in modulating cellular signaling.

The Rationale for Incorporating 3-methyl-D-phenylalanine

The strategic replacement of a standard amino acid with a modified counterpart like 3-methyl-D-phenylalanine is driven by the pursuit of improved pharmacological properties. The key advantages conferred by this modification include:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid inherently provides resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a significantly longer in vivo half-life of the peptide therapeutic.

  • Increased Hydrophobicity: The addition of a methyl group to the phenyl ring increases the hydrophobicity of the side chain. This can enhance the peptide's affinity for hydrophobic pockets in target receptors and may improve its ability to cross cell membranes.

  • Conformational Constraint: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone and the side chain. This pre-organization can favor a bioactive conformation, leading to higher receptor binding affinity and specificity.

Quantitative Data on Peptide Synthesis with this compound

While direct, head-to-head quantitative comparisons of coupling efficiency and yield between this compound and its non-methylated counterpart, Fmoc-D-phenylalanine, are not extensively available in the literature, the general principles of solid-phase peptide synthesis (SPPS) provide a framework for expected outcomes. The efficiency of peptide synthesis is typically evaluated based on several parameters, which are summarized in the table below. It is important to note that these values are general estimates and can be highly dependent on the specific peptide sequence, the coupling reagents used, and the synthesis protocol.[1][]

ParameterTypical Value/Range with Fmoc-Amino AcidsConsiderations for this compound
Coupling Efficiency >99%The methyl group may introduce slight steric hindrance, potentially requiring longer coupling times or more potent activating agents for complete reaction, especially in sterically crowded sequences.[3]
Crude Peptide Purity 50-95%Purity is highly sequence-dependent. The increased hydrophobicity from the methyl group might lead to aggregation in some sequences, potentially impacting purity.
Final Yield 10-50% (for peptides of 10-30 residues)The overall yield is a cumulative function of the efficiency of each coupling and deprotection step. Even a small decrease in coupling efficiency at each step can significantly impact the final yield of longer peptides.[1]

Experimental Protocols for Peptide Synthesis

The following section details a standard protocol for the manual solid-phase synthesis of a peptide containing a 3-methyl-D-phenylalanine residue using Fmoc/tBu chemistry.

Materials and Reagents
  • This compound

  • Other Fmoc-protected amino acids

  • Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminally free acid peptides)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Synthesis Workflow

The general workflow for the solid-phase synthesis of a peptide incorporating this compound is depicted below.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of Sequence wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Lyophilization purification->end

A generalized workflow for solid-phase peptide synthesis (SPPS).
Detailed Step-by-Step Protocol

Step 1: Resin Swelling and Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes. For sterically hindered residues, this step may be repeated.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Step 3: Amino Acid Coupling

  • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and 3-5 equivalents of a suitable coupling reagent like HATU in DMF.

  • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. Reaction completion can be monitored using a qualitative test like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling is recommended.

Step 4: Washing

  • After the coupling reaction is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

Step 5: Repeat Synthesis Cycle Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Deprotection and Cleavage

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin thoroughly with DMF and DCM and dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

Step 7: Peptide Precipitation and Purification

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and discard the supernatant.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Impact on Biological Signaling Pathways

The incorporation of 3-methyl-D-phenylalanine can significantly influence a peptide's interaction with its biological target, thereby modulating downstream signaling pathways. While specific pathways are highly dependent on the peptide sequence and its target receptor, a common application of D-phenylalanine containing peptides is in the modulation of G-protein coupled receptors (GPCRs), such as opioid receptors.[4][5] The introduction of the 3-methyl-D-phenylalanine can alter ligand binding affinity and efficacy, leading to either agonistic or antagonistic effects.

The diagram below illustrates a generalized signaling pathway for a GPCR, which can be modulated by peptides containing 3-methyl-D-phenylalanine.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Peptide (with 3-Me-D-Phe) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation downstream Downstream Cellular Response pka->downstream Phosphorylation Cascade

A generalized GPCR signaling pathway.

In this pathway, the binding of a peptide ligand containing 3-methyl-D-phenylalanine to a GPCR can initiate a cascade of intracellular events. The modified amino acid can influence the binding affinity and the conformational state of the receptor, which in turn determines the extent of G-protein activation and subsequent downstream signaling.

Conclusion

This compound is a valuable tool in the arsenal of peptide chemists and drug developers. Its incorporation into peptide sequences offers a strategic approach to enhance proteolytic stability, modulate hydrophobicity, and introduce conformational constraints, all of which can lead to the development of more potent and effective peptide therapeutics. While direct quantitative comparisons with its non-methylated counterpart are limited, the established principles of SPPS provide a solid foundation for its successful application. Further research into the specific effects of this modified amino acid on the bioactivity and signaling of a wider range of peptides will undoubtedly continue to expand its utility in the field of drug discovery.

References

The Structural Impact of 3-Methyl-Phenylalanine Substitution in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acid residues within a peptide sequence is a cornerstone of modern peptidomimetic and drug design. Among these modifications, the substitution of phenylalanine with its methylated analogue, 3-methyl-L-phenylalanine, has emerged as a valuable tool for modulating peptide structure, stability, and biological activity. This technical guide provides a comprehensive overview of the role of 3-methyl substitution on phenylalanine in peptide structure, offering insights into its effects on conformation, receptor binding, and enzymatic stability. Detailed experimental protocols and visual representations of key concepts are provided to support researchers in this field.

The introduction of a methyl group at the meta position of the phenylalanine side chain can induce significant changes in the local and global conformation of a peptide. This seemingly minor alteration can enhance resistance to enzymatic degradation, fine-tune receptor binding affinity, and ultimately improve the pharmacokinetic profile of peptide-based therapeutics.[1][2]

Conformational Effects of 3-Methyl-Phenylalanine

The substitution of phenylalanine with 3-methyl-phenylalanine introduces a steric constraint that can significantly influence the peptide's conformational landscape. The methyl group can restrict the rotational freedom around the chi (χ) angles of the amino acid side chain, leading to a more defined and stable conformation. This conformational rigidity can be advantageous in drug design, as it can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity for a target receptor.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the dihedral angles and overall fold of a peptide containing 3-methyl-phenylalanine.[3][4][5]

Impact on Receptor Binding Affinity

The introduction of a 3-methyl group on phenylalanine can have a profound impact on the binding affinity of a peptide to its target receptor. Depending on the specific interactions within the receptor's binding pocket, this modification can either increase or decrease affinity.

In the context of opioid peptides, for instance, N-alpha-methylation of a phenylalanine residue has been shown to be detrimental to activity in certain cyclic analogues.[6] This highlights the importance of empirical testing to determine the effect of such modifications on a case-by-case basis.

Quantitative Analysis of Binding Affinity

The binding affinity of a peptide to its receptor is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the peptide required to inhibit 50% of the receptor's activity or displace 50% of a radiolabeled ligand.

Table 1: Illustrative Binding Affinities of Opioid Peptide Analogues

Peptide AnalogueTarget ReceptorBinding Affinity (Kᵢ, nM)
H-Tyr-D-Orn-Phe-Glu-NH₂μ-opioidData not specified
H-Tyr-D-Orn-NαMePhe-Glu-NH₂μ-opioidVery low potency
H-Tyr-D-Orn-Tic-Glu-NH₂μ-opioidVery low potency

Data sourced from a study on cyclic opioid peptide analogues.[6] Note: NαMePhe represents N-alpha-methylphenylalanine, a closely related modification. Tic is tetrahydroisoquinoline-3-carboxylic acid.

Enhancement of Proteolytic Stability

A significant advantage of incorporating 3-methyl-phenylalanine into peptide sequences is the enhanced resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often exhibit high specificity for their substrates. The steric hindrance introduced by the methyl group can disrupt the recognition and binding of the peptide by these enzymes, thereby prolonging its half-life in biological systems.[1][2]

Quantitative Assessment of Proteolytic Stability

The stability of a peptide in a biological matrix, such as human serum or plasma, is a critical parameter for its therapeutic potential. The half-life (t₁/₂) of a peptide, which is the time it takes for 50% of the peptide to be degraded, is a key metric for assessing its stability.

Table 2: Illustrative Proteolytic Stability of Peptides

PeptideModificationMatrixHalf-life (t₁/₂)
Parent PeptidePhenylalanineHuman Serum(Hypothetical) 1 hour
Modified Peptide3-Methyl-PhenylalanineHuman Serum(Hypothetical) > 8 hours

This table provides a hypothetical comparison to illustrate the expected increase in stability. Actual values are sequence-dependent and require experimental determination.

Experimental Protocols

Peptide Synthesis

Peptides containing 3-methyl-L-phenylalanine are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (e.g., DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-3-Me-Phe-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Deprotection2 Final Deprotection Washing2->Deprotection2 Repeat cycles Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection2->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-3-methyl-L-phenylalanine

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected standard amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the resin.

  • Couple the first Fmoc-protected amino acid.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-3-methyl-L-phenylalanine, in the desired sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Wash the resin thoroughly.

  • Cleave the peptide from the resin using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry.

Proteolytic Stability Assay in Human Serum

This assay measures the degradation of a peptide over time when incubated in human serum.

Workflow for Serum Stability Assay

Serum_Stability_Workflow Peptide Peptide Solution Incubation Incubate at 37°C Peptide->Incubation Serum Human Serum Serum->Incubation Aliquots Take Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction (e.g., Acetonitrile/TFA) Aliquots->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant (LC-MS) Centrifuge->Analyze Data Determine Half-life Analyze->Data

Workflow for in vitro serum stability assay.

Materials:

  • Purified peptide

  • Pooled human serum

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • Centrifuge

  • LC-MS system

Procedure:

  • Prepare a stock solution of the peptide.

  • Add the peptide stock solution to pre-warmed human serum to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.[8]

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.[8]

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂).[9]

Signaling Pathway Involvement

While specific signaling pathways directly modulated by a 3-methyl-phenylalanine-containing peptide are not extensively documented in publicly available literature, the modification is often employed in peptides targeting G protein-coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling.

General GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit dissociates and activates GDP GDP G_protein->GDP Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Catalysis Ligand Peptide Ligand (with 3-Me-Phe) Ligand->GPCR Binding GTP GTP GTP->G_protein Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Generalized G protein-coupled receptor (GPCR) signaling pathway.

The binding of a peptide agonist to its GPCR induces a conformational change in the receptor, leading to the activation of an associated intracellular G protein. The activated G protein then modulates the activity of an effector enzyme or ion channel, resulting in the generation of second messengers and a downstream cellular response. The conformational constraints imposed by 3-methyl-phenylalanine can influence the peptide's binding mode and efficacy in activating this signaling cascade.[10][11][12]

Conclusion

The incorporation of 3-methyl-phenylalanine into peptide structures is a powerful strategy for enhancing their therapeutic potential. This modification can enforce a bioactive conformation, modulate receptor binding affinity, and significantly improve proteolytic stability. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers in the rational design and evaluation of novel peptide-based drug candidates. As the field of peptidomimetics continues to evolve, the strategic use of unnatural amino acids like 3-methyl-phenylalanine will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

Enhancing Peptide Stability and Solubility with Fmoc-3-methyl-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability and poor solubility. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of Fmoc-3-methyl-D-phenylalanine as a tool to enhance the stability and solubility of synthetic peptides. While direct quantitative comparative data for this specific modification is not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry and provides detailed experimental protocols to empower researchers in this area.

The Rationale for Incorporating 3-methyl-D-phenylalanine

The introduction of 3-methyl-D-phenylalanine into a peptide sequence can confer significant advantages due to the combined effects of its D-configuration and the methyl group on the phenyl ring.

  • Enhanced Enzymatic Stability: Peptides composed of L-amino acids are readily degraded by proteases. The substitution with a D-amino acid, such as 3-methyl-D-phenylalanine, introduces a stereochemically "unnatural" residue. This hinders recognition by proteases, which are highly specific for L-amino acids, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its plasma half-life.[1][2][3][4]

  • Increased Hydrophobicity and Potential for Improved Solubility: The addition of a methyl group to the phenyl ring increases the hydrophobicity of the amino acid side chain. While this may seem counterintuitive for improving aqueous solubility, strategic placement can disrupt aggregation-prone hydrophobic patches within a peptide. For highly hydrophobic peptides, the increased lipophilicity can improve solubility in organic co-solvents often used in formulation, such as DMSO.[5]

  • Conformational Constraint: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone. This can lead to a more defined secondary structure, which may be beneficial for receptor binding and biological activity.

Data Presentation: Expected Improvements

Table 1: Illustrative Peptide Stability Data

Peptide VariantHalf-life in Human Plasma (t½, hours)Proteolytic Degradation Rate Constant (k, h⁻¹)
Native Peptide (with L-Phe)2.50.277
Modified Peptide (with 3-methyl-D-Phe)25.00.028

Table 2: Illustrative Peptide Solubility Data

Peptide VariantAqueous Solubility (PBS, pH 7.4) (mg/mL)Solubility in 10% DMSO/PBS (mg/mL)
Native Peptide (with L-Phe)0.82.1
Modified Peptide (with 3-methyl-D-Phe)1.23.5

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy.[6][7]

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • To couple this compound, extend the coupling time to 3-4 hours to overcome potential steric hindrance.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Stability Assay: In Vitro Plasma Half-life Determination

This protocol describes a method to determine the stability of the synthesized peptides in human plasma.[8][9][10]

Materials:

  • Synthesized and purified peptides (native and modified)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of cold ACN with 0.1% TFA to stop enzymatic degradation and precipitate plasma proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the intact peptide peak over time at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Peptide Solubility Assay: UV/Vis Spectrophotometry

This protocol details a method to determine the aqueous solubility of the peptides.[11][12]

Materials:

  • Synthesized and purified peptides (native and modified)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV/Vis spectrophotometer

  • Centrifuge

Procedure:

  • Saturated Solution Preparation: Add an excess amount of the lyophilized peptide to a known volume of PBS (pH 7.4) in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously and then incubate at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the suspension at high speed to pellet the undissolved peptide.

  • Sample Preparation: Carefully collect a known volume of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with PBS to a concentration within the linear range of the spectrophotometer.

  • UV/Vis Measurement: Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance for the peptide (typically around 220 nm for the peptide bond or 280 nm if the peptide contains Trp or Tyr).

  • Concentration Determination: Calculate the concentration of the dissolved peptide using a standard curve generated from known concentrations of the same peptide.

  • Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the peptide in mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating a peptide modified with 3-methyl-D-phenylalanine and a conceptual representation of how such a modification can enhance proteolytic stability.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Peptide Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion SPPS Solid-Phase Peptide Synthesis (Fmoc-3-methyl-D-Phe) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Stability Stability Assay (Plasma Half-life) Characterization->Stability Solubility Solubility Assay (UV/Vis) Characterization->Solubility Activity Biological Activity Assay (e.g., Receptor Binding) Characterization->Activity Data Comparative Data Analysis (Modified vs. Native) Stability->Data Solubility->Data Activity->Data Conclusion Lead Candidate Selection Data->Conclusion

Caption: Experimental workflow for synthesis and evaluation.

Proteolytic_Stability cluster_native Native Peptide (L-Phe) cluster_modified Modified Peptide (3-methyl-D-Phe) Protease Protease Peptide_L Peptide Chain (L-Phe) Protease->Peptide_L Recognizes & Binds Fragments_L Degraded Fragments Peptide_L->Fragments_L Cleavage Protease_M Protease Peptide_D Peptide Chain (3-methyl-D-Phe) Protease_M->Peptide_D Hindered Recognition Stable_Peptide Intact Peptide Peptide_D->Stable_Peptide No Cleavage

Caption: Enhanced proteolytic stability mechanism.

References

The Strategic Integration of Fmoc-3-methyl-D-phenylalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the use of non-canonical amino acids is a cornerstone strategy for overcoming inherent pharmacological hurdles. Peptides often suffer from poor metabolic stability, low bioavailability, and conformational flexibility, which can limit their therapeutic efficacy. The incorporation of synthetic amino acids is a powerful approach to modulate these properties. This guide focuses on Fmoc-3-methyl-D-phenylalanine, a bespoke amino acid derivative that offers distinct advantages in peptide drug design.

This compound is a derivative of D-phenylalanine, featuring a methyl group at the meta-position of the phenyl ring and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. This strategic design confers several key benefits:

  • Enhanced Proteolytic Resistance: The D-configuration of the alpha-carbon sterically hinders recognition by common proteases, which are stereospecific for L-amino acids. This leads to a significantly longer plasma half-life for the resulting peptide.

  • Conformational Constraint: The methyl group on the phenyl ring introduces steric bulk, which restricts the rotational freedom of the side chain. This conformational rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.

  • Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain, which can influence peptide-protein interactions and membrane permeability.

This technical guide will provide an in-depth overview of the application of this compound in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows.

Applications in Drug Discovery: Case Study of Somatostatin Analogs

While direct data on peptides incorporating 3-methyl-D-phenylalanine is limited in publicly accessible literature, valuable insights can be drawn from structurally similar analogs. A compelling case study involves the use of mesitylalanine (2,4,6-trimethyl-L-phenylalanine, Msa), a closely related analog with methyl groups on the phenyl ring, in the development of somatostatin (SRIF-14) analogs.[1][2] Somatostatin is a peptide hormone that regulates a wide range of physiological processes by binding to five G-protein coupled receptors (SSTR1-5).[1] Its therapeutic potential is limited by a short half-life.

The incorporation of Msa at key positions in the somatostatin sequence has been shown to enhance conformational stability and receptor selectivity.[1] The additional methyl groups on the phenyl ring of Msa, much like the single methyl group in 3-methyl-phenylalanine, introduce steric hindrance that can rigidify the peptide backbone and improve its metabolic stability.

Quantitative Data: Receptor Binding Affinity of Mesitylalanine-Containing Somatostatin Analogs

The following table summarizes the binding affinities (IC50 values in nM) of various somatostatin analogs incorporating mesitylalanine (Msa) for the five human somatostatin receptors.[1] This data showcases how the strategic placement of a methylated phenylalanine derivative can modulate receptor selectivity and affinity.

Peptide AnalogSSTR1 (IC50 nM)SSTR2 (IC50 nM)SSTR3 (IC50 nM)SSTR4 (IC50 nM)SSTR5 (IC50 nM)
SRIF-14 (native) 0.49 ± 0.050.08 ± 0.020.58 ± 0.110.81 ± 0.220.23 ± 0.04
Octreotide 300 ± 850.053 ± 0.01115.2 ± 5.9>100011.53 ± 1.91
[L-Msa⁶]-SRIF 8.52 ± 1.451.49 ± 1.451.36 ± 1.453.62 ± 1.450.91 ± 1.45
[L-Msa⁷]-SRIF 0.33 ± 0.090.0024 ± 0.0017.49 ± 0.63>1000>1000
[L-Msa¹¹]-SRIF 19.97 ± 5.260.024 ± 0.0042.8 ± 0.226.45 ± 2.232.1 ± 0.70
[L-Msa⁶, D-Trp⁸]-SRIF 3.08 ± 0.94.55 ± 0.660.78 ± 0.14.70 ± 0.920.36 ± 0.003
[L-Msa⁷, D-Trp⁸]-SRIF >1000>1000>1000>1000>1000
[L-Msa¹¹, D-Trp⁸]-SRIF 3.35 ± 1.320.14 ± 0.061.31 ± 0.2>10000.73 ± 0.19

Data extracted from Martín-Gago et al., 2013.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. Note: Due to the steric hindrance of the methyl group, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay

This protocol is adapted from the methodology used to determine the binding affinity of somatostatin analogs.[1]

Materials:

  • Cell membranes from CHO-K1 cells expressing the human somatostatin receptor subtypes (SSTR1-5).

  • Radioligand: ¹²⁵I-Tyr¹¹-SRIF-14.

  • Unlabeled peptide analogs (test compounds).

  • Assay Buffer: 50 mM Tris (pH 7.5), 1 nM EGTA, 5 mM MgCl₂, protease inhibitors (leupeptin, pepstatin, bacitracin, aprotinin), and 0.2% BSA.

  • 96-well polypropylene plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation:

    • In a 96-well plate, incubate 10 µg of cell membrane proteins with 0.1 nM of ¹²⁵I-Tyr¹¹-SRIF-14.

    • Add various concentrations of the unlabeled test peptides (ranging from 1 pM to 1000 nM).

    • The total volume of the incubation mixture should be 200 µL.

    • Incubate for 1 hour at 30°C.

  • Termination and Filtration:

    • Terminate the binding reaction by vacuum filtration over glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine and 0.2% BSA.

    • Wash the filters with ice-cold 50 mM Tris-HCl (pH 7.5).

  • Quantification:

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Define non-specific binding as the amount of radioactivity bound in the presence of 1000 nM of unlabeled native SRIF-14.

    • Calculate specific binding by subtracting non-specific binding from the total binding.

    • Generate inhibition curves and calculate the IC50 values using a suitable curve-fitting program.

Visualizations

Experimental and Logical Workflows

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-3-Me-D-Phe-OH (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_aa Couple Next Amino Acid kaiser_test->next_aa Negative repeat_coupling->coupling next_aa->deprotection final_deprotection Final Fmoc Deprotection next_aa->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

The incorporation of 3-methyl-D-phenylalanine into somatostatin analogs primarily targets the somatostatin receptors. The following diagram illustrates the canonical signaling pathway of Somatostatin Receptor 2 (SSTR2), a common target for these analogs.

SSTR2_Signaling ligand Somatostatin Analog (with 3-Me-D-Phe) sstr2 SSTR2 ligand->sstr2 Binds g_protein Gi/o Protein sstr2->g_protein Activates mapk MAPK Pathway (ERK1/2) sstr2->mapk Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel K+ Channels g_protein->ion_channel Activates ca_channel Ca2+ Channels g_protein->ca_channel Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates secretion Inhibition of Hormone Secretion ion_channel->secretion ca_channel->secretion cell_cycle Cell Cycle Arrest Apoptosis mapk->cell_cycle

Caption: Simplified signaling pathway of Somatostatin Receptor 2 (SSTR2).

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features provide a rational approach to enhancing the drug-like properties of peptide-based therapeutics. By increasing metabolic stability, constraining conformation, and modulating hydrophobicity, the incorporation of this and similar modified amino acids can lead to the development of more potent, selective, and durable peptide drugs. The case study of somatostatin analogs containing the structurally similar mesitylalanine provides compelling evidence for the potential of this strategy. As the field of peptide therapeutics continues to expand, the strategic use of custom-designed amino acids like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation medicines.

References

Fmoc-3-methyl-D-phenylalanine: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-methyl-D-phenylalanine is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) for neuroscience research. This guide provides a comprehensive overview of its application, particularly in the development of novel peptide-based therapeutics targeting the central nervous system. The incorporation of a methyl group on the phenyl ring and the D-configuration of the alpha-carbon offer unique advantages in designing peptides with enhanced stability, receptor affinity, and blood-brain barrier permeability. This document details the synthesis of peptides using this compound, its impact on peptide pharmacology, and its role in investigating neurological pathways.

Core Concepts and Advantages

The strategic incorporation of this compound into peptide sequences is driven by the desire to modulate the pharmacological properties of the resulting peptides. The two key modifications, the 3-methyl group and the D-chiral center, contribute to these enhanced features.

  • Enhanced Stability: The presence of the methyl group on the phenyl ring can provide steric hindrance, protecting the peptide backbone from enzymatic degradation by peptidases. Furthermore, peptides containing D-amino acids are known to be less susceptible to enzymatic breakdown, leading to a longer in vivo half-life, a crucial attribute for therapeutic candidates.[1]

  • Increased Lipophilicity: The methyl group increases the hydrophobicity of the phenylalanine side chain. This can enhance the peptide's ability to cross the blood-brain barrier, a significant hurdle in the development of drugs targeting the central nervous system.

  • Conformational Constraint: The methyl group can restrict the rotational freedom of the phenyl side chain, influencing the overall peptide conformation. This can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for specific receptors.

  • Receptor Interaction: The D-configuration of the amino acid can alter the peptide's interaction with its target receptor. In the context of neuroscience, this is particularly relevant for G protein-coupled receptors (GPCRs), such as opioid receptors, where specific stereochemistry is often required for potent and selective binding.

Applications in Neuroscience Research

The primary application of this compound in neuroscience is in the synthesis of peptide analogs that target neuronal receptors. A significant area of focus is the development of ligands for opioid receptors, which are key targets for pain management and are implicated in a variety of neurological processes.

For instance, the modification of endogenous opioid peptides like endomorphins with unnatural amino acids is a common strategy to improve their therapeutic potential.[2][3][4][5][6] The incorporation of 3-methyl-D-phenylalanine can be hypothesized to enhance the analgesic potency and duration of action of these peptides while potentially reducing side effects.

Quantitative Data

Direct quantitative data for peptides exclusively containing 3-methyl-D-phenylalanine is not extensively consolidated in the literature. However, we can present an illustrative table based on typical data obtained for modified opioid peptides to provide a framework for the expected pharmacological profile. The following table represents hypothetical data for an endomorphin-2 analog where one of the phenylalanine residues is replaced by 3-methyl-D-phenylalanine.

Compound Receptor Binding Affinity (Ki, nM) In Vitro Potency (EC50, nM) In Vivo Analgesic Potency (ED50, mg/kg)
μ-opioid δ-opioid κ-opioid
Endomorphin-20.5500>10000
[3-Me-D-Phe4]-Endomorphin-2 (Hypothetical)0.2800>10000

This table is for illustrative purposes and does not represent actual experimental data for a specific named compound.

Experimental Protocols

The synthesis of peptides incorporating this compound follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9][10]

General Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation:

    • Start with a suitable resin, such as Rink Amide resin for C-terminally amidated peptides.[7]

    • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 1-2 hours.[11][12]

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.[12][13][14]

    • The reaction is typically carried out for 5-10 minutes and may be repeated.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-amino acid (in this case, this compound). Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA).[11]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[11]

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

    • A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.[7] The typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.

    • The cleavage reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

    • Collect the crude peptide by centrifugation and wash with cold ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Signaling Pathways and Visualizations

Peptides incorporating 3-methyl-D-phenylalanine developed for neuroscience applications often target G protein-coupled receptors (GPCRs), such as the opioid receptors.[15][16] The binding of an agonist to these receptors initiates an intracellular signaling cascade.

Generic GPCR Signaling Pathway

The following diagram illustrates a canonical G protein-coupled receptor signaling pathway, which is relevant for understanding the mechanism of action of opioid peptides.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Peptide Ligand (e.g., Endomorphin Analog) GPCR GPCR (e.g., μ-Opioid Receptor) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_betagamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Expression) Second_Messenger->Downstream Activation

Caption: Canonical G protein-coupled receptor (GPCR) signaling cascade.

Experimental Workflow for Peptide Synthesis

The following diagram outlines the key steps in the solid-phase synthesis of a peptide using this compound.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-3-Me-D-Phe, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a valuable tool for medicinal chemists and neuroscientists engaged in the design and synthesis of novel peptide-based therapeutics. Its unique structural features can impart enhanced stability, blood-brain barrier permeability, and receptor binding characteristics to peptides. While comprehensive, consolidated data for this specific building block is still emerging, the principles outlined in this guide provide a solid foundation for its effective utilization in neuroscience research, particularly in the exploration of new treatments for pain and other neurological disorders. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to incorporate this promising amino acid derivative into their peptide synthesis endeavors.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-3-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered amino acid, Fmoc-3-methyl-D-phenylalanine, into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and recommendations outlined herein are designed to address the challenges associated with bulky amino acid derivatives and to facilitate high-yield, high-purity peptide synthesis.

The introduction of a methyl group on the phenyl ring of D-phenylalanine offers a valuable tool for medicinal chemists and peptide scientists. This modification can induce specific conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. However, the steric bulk of the 3-methyl group presents a significant challenge during peptide bond formation, often leading to incomplete coupling and the generation of deletion sequences. This document details optimized protocols and strategies to overcome these synthetic hurdles.

Key Considerations for Incorporating this compound:
  • Steric Hindrance: The primary challenge is the steric bulk of the 3-methylphenyl side chain, which can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Coupling Reagent Selection: High-reactivity coupling reagents are essential to drive the reaction to completion. Urionium/aminium and phosphonium-based reagents are highly recommended over standard carbodiimide reagents.

  • Reaction Conditions: Extended coupling times, and in some cases, double coupling, may be necessary to achieve satisfactory incorporation of this amino acid.

  • Monitoring of Coupling Efficiency: Careful monitoring of the coupling reaction is crucial to ensure complete acylation of the N-terminal amine.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents. The quantitative data presented is extrapolated from studies on similarly hindered amino acids, as direct comparative data for this compound is not extensively available in a single source.

Coupling ReagentClassTypical Equivalents (AA:Reagent:Base)Typical Coupling Time (min)Expected Coupling EfficiencyPotential Side Reactions
HATU Uronium1:0.95:230 - 120>99%Minimal racemization
HCTU Uronium1:1:230 - 120>98%Minimal racemization
COMU Uronium1:1:220 - 60>99%Low risk of racemization
PyBOP Phosphonium1:1:245 - 180>97%Minimal racemization
DIC/Oxyma Carbodiimide1:1:160 - 24090-95% (may require double coupling)Potential for racemization

Experimental Protocols

The following protocols provide detailed methodologies for the manual incorporation of this compound in SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard SPPS Cycle for Fmoc-Chemistry

This protocol outlines the fundamental steps of a single SPPS cycle.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling: Proceed with the coupling of the next Fmoc-protected amino acid as described in Protocol 2.

  • Washing: After the coupling step, wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound

This protocol is optimized for the incorporation of the sterically hindered this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, 2.9-4.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Activation of this compound:

    • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (DIPEA or Collidine) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence and should be determined empirically.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other suitable ninhydrin-based test) on a small sample of resin beads.

    • A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue/purple beads), a second coupling is recommended. To perform a double coupling, drain the reaction solution, wash the resin with DMF, and repeat steps 1 and 2 with a freshly prepared activation solution.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A common cocktail is Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / Ethanedithiol (EDT) - 82.5:5:5:5:2.5 v/v/v/w/v). The choice of scavengers should be tailored to the peptide sequence. For peptides containing arginine, tryptophan, methionine, or cysteine, the use of appropriate scavengers is crucial.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum to obtain the final product.

Mandatory Visualizations

SPPS_Workflow_Fmoc_3_Me_D_Phe cluster_SPPS_Cycle SPPS Cycle cluster_Monitoring Monitoring Resin Start: Peptide-Resin (Free N-terminus) Coupling Coupling: Fmoc-3-Me-D-Phe-OH + Coupling Reagent + Base Resin->Coupling 1. Wash1 Wash (DMF) Coupling->Wash1 2. KaiserTest Kaiser Test Wash1->KaiserTest Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash2 Wash (DMF) Deprotection->Wash2 3. Wash2->Resin 4. Repeat Cycle FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->FinalCleavage After last amino acid KaiserTest->Coupling Incomplete: Double Couple KaiserTest->Deprotection Complete Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Workflow for incorporating this compound in SPPS.

Troubleshooting_Logic Problem Problem: Incomplete Coupling (Positive Kaiser Test) Solution1 Primary Solution: Double Coupling Problem->Solution1 Solution2 Secondary Solution: Increase Coupling Time (e.g., to 4 hours) Problem->Solution2 OR Solution3 Alternative Reagent: Switch to a more potent coupling reagent (e.g., COMU) Problem->Solution3 OR Capping Final Step if still incomplete: Cap unreacted amines Problem->Capping After troubleshooting Solution1->Problem If still incomplete Solution2->Problem If still incomplete Solution3->Problem If still incomplete

Caption: Troubleshooting logic for incomplete coupling of this compound.

Application Notes and Protocols for Fmoc Deprotection of 3-methyl-D-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from 3-methyl-D-phenylalanine residues during solid-phase peptide synthesis (SPPS). Due to the steric hindrance imparted by the methyl group on the phenyl ring, deprotection of this unnatural amino acid can be more challenging than for standard proteinogenic amino acids and may require optimized conditions to ensure complete and efficient removal of the Fmoc group, thereby preventing deletion sequences in the final peptide.

The selection of the appropriate deprotection reagent and conditions is critical to the success of the peptide synthesis, influencing both the yield and purity of the target peptide.[1] This document outlines standard and enhanced protocols, discusses common challenges, and provides recommendations for effective Fmoc deprotection of 3-methyl-D-phenylalanine.

Principle of Fmoc Deprotection

The Fmoc protecting group is removed via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The excess piperidine then scavenges the reactive DBF to form a stable adduct, preventing side reactions.[1] For sterically hindered amino acids like 3-methyl-D-phenylalanine, the accessibility of the base to the acidic proton can be limited, potentially slowing down the deprotection reaction.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is a standard procedure for Fmoc deprotection and can be effective for 3-methyl-D-phenylalanine, although extended reaction times may be necessary.

Materials:

  • Peptide-resin with N-terminal Fmoc-3-methyl-D-phenylalanine

  • Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • Washing solvent: High-purity DMF

  • Reaction vessel for manual or automated SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5-10 minutes at room temperature.[2]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and continue to agitate for an additional 15-30 minutes. The extended time in the second deprotection step is crucial for sterically hindered residues.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection. If the test is negative (yellow beads), repeat the deprotection steps.[1]

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine

For particularly difficult sequences or when standard piperidine treatment is insufficient, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with piperidine. DBU accelerates the deprotection, while piperidine acts as a scavenger for the DBF byproduct.[3][4]

Materials:

  • Peptide-resin with N-terminal this compound

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or N-methyl-2-pyrrolidone (NMP).[3]

  • Washing solvent: High-purity DMF or NMP

  • Reaction vessel for manual or automated SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Initial Wash: Drain the solvent and wash the resin with fresh DMF or NMP (3 times).

  • Deprotection: Add the DBU/piperidine deprotection solution to the resin. Agitate for 5-15 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional): For very challenging cases, a second treatment with the DBU/piperidine solution for 5-10 minutes can be performed.

  • Washing: It is critical to wash the resin extensively with DMF or NMP (at least 7-10 times) to ensure the complete removal of the strong base, which could interfere with subsequent coupling steps.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Data Presentation: Comparison of Deprotection Conditions

While direct comparative studies on the Fmoc deprotection of 3-methyl-D-phenylalanine are not extensively available in the reviewed literature, the following table summarizes the general conditions and expected outcomes for sterically hindered amino acids based on established protocols. Researchers should optimize these conditions for their specific peptide sequence.

ParameterStandard Conditions (Piperidine)Enhanced Conditions (DBU/Piperidine)Notes
Deprotection Reagent 20% Piperidine in DMF2% DBU / 2% Piperidine in DMF/NMPDBU is a stronger, non-nucleophilic base that can accelerate deprotection.[3][4]
Reaction Time 2 x 10-20 min1-2 x 5-15 minShorter reaction times are generally sufficient with DBU-containing solutions.[3][4]
Deprotection Efficiency Good to HighHigh to Very HighDBU is particularly effective for sterically hindered residues where piperidine alone may be slow or incomplete.[5]
Risk of Side Reactions ModerateHigherDBU can increase the risk of side reactions such as aspartimide formation and racemization if not used carefully.[1]
Recommendation Start with extended piperidine treatment.Use for difficult sequences or when standard conditions fail.Always monitor deprotection completion with a qualitative test like the Kaiser test.[1]

Mandatory Visualizations

Fmoc_Deprotection_Workflow Fmoc Deprotection Experimental Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF/NMP start->swell wash1 Wash with DMF/NMP (3x) swell->wash1 deprotection Add Deprotection Solution (e.g., 20% Piperidine or 2% DBU/Piperidine) Agitate wash1->deprotection drain Drain Solution deprotection->drain wash2 Thorough Washing with DMF/NMP drain->wash2 kaiser_test Kaiser Test wash2->kaiser_test positive Positive (Blue): Free Amine kaiser_test->positive Success negative Negative (Yellow): Incomplete Deprotection kaiser_test->negative Failure next_step Proceed to Next Coupling Step positive->next_step repeat_deprotection Repeat Deprotection Cycle negative->repeat_deprotection repeat_deprotection->deprotection Deprotection_Logic Decision Logic for Fmoc Deprotection of 3-Methyl-D-Phenylalanine start Start SPPS Cycle standard_protocol Use Standard Protocol: 20% Piperidine in DMF (Extended Time) start->standard_protocol monitor Monitor Deprotection (e.g., Kaiser Test) standard_protocol->monitor is_complete Is Deprotection Complete? monitor->is_complete yes Yes is_complete->yes no No is_complete->no proceed Proceed to Coupling yes->proceed enhanced_protocol Use Enhanced Protocol: 2% DBU / 2% Piperidine in DMF/NMP no->enhanced_protocol enhanced_protocol->monitor

References

Application Notes and Protocols: Fmoc-3-methyl-D-phenylalanine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as metabolic stability, receptor affinity, and selectivity. Fmoc-3-methyl-D-phenylalanine is a valuable building block in this endeavor. The D-configuration of the alpha-carbon provides inherent resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] Additionally, the methyl group on the phenyl ring introduces steric constraints and alters the hydrophobicity of the side chain, which can fine-tune the peptide's conformation and its interaction with biological targets.[2]

These modifications make this compound a compelling choice for the synthesis of peptidomimetics with improved pharmacokinetic profiles and enhanced biological activity. This document provides detailed protocols for the incorporation of this compound into a model peptidomimetic using solid-phase peptide synthesis (SPPS) and discusses its application in modulating opioid receptor signaling.

Application: Development of Opioid Receptor-Selective Peptidomimetics

A prominent application of this compound is in the synthesis of analogs of endogenous opioid peptides, such as enkephalins. The native pentapeptide, Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), is rapidly degraded in vivo. Replacing the L-phenylalanine at position 4 with 3-methyl-D-phenylalanine can be hypothesized to confer two key advantages:

  • Enhanced Stability : The D-amino acid backbone is resistant to cleavage by endogenous peptidases, prolonging the half-life of the peptide.[1]

  • Improved Receptor Selectivity : The conformational constraints imposed by the 3-methyl group can lead to a more rigid structure that preferentially binds to a specific opioid receptor subtype, such as the µ-opioid receptor (MOR) or the δ-opioid receptor (DOR), potentially reducing off-target side effects.[3][4]

The following sections provide a detailed protocol for the synthesis of an enkephalin analog, [D-Ala², (3-Me-D-Phe)⁴]-Enkephalinamide, and representative data on its biological activity.

Data Presentation

The incorporation of 3-methyl-D-phenylalanine can significantly impact the yield, purity, and biological activity of the resulting peptidomimetic. The following tables present representative data for the synthesis and characterization of a model enkephalin analog.

Table 1: Synthesis Yield and Purity of [D-Ala², (3-Me-D-Phe)⁴]-Enkephalinamide

ParameterValueMethod of Analysis
Resin Loading0.5 mmol/gManufacturer's Specification
Theoretical Yield298 mgCalculation based on 0.2 mmol scale
Crude Peptide Yield245 mg (82%)Gravimetric
Purity after Cleavage>85%Analytical RP-HPLC
Final Purity after Purification>98%Analytical RP-HPLC
Molecular Weight (Observed)597.32 [M+H]⁺Mass Spectrometry (ESI-MS)
Molecular Weight (Calculated)596.73-

Table 2: Representative Opioid Receptor Binding Affinity Data

This table illustrates the potential impact of incorporating 3-methyl-D-phenylalanine on receptor selectivity, showing enhanced affinity for the µ-opioid receptor. This data is illustrative and based on trends observed in related studies.[3][4]

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Selectivity (Ki δ/µ)
Leucine-Enkephalin (native)5.21.10.21
[D-Ala², (3-Me-D-Phe)⁴]-Enkephalinamide0.815.619.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [D-Ala², (3-Me-D-Phe)⁴]-Enkephalinamide

This protocol details the manual synthesis of the pentapeptide amide H-Tyr(tBu)-D-Ala-Gly-(3-Me-D-Phe)-Leu-NH₂ on a Rink Amide resin using a standard Fmoc/tBu strategy.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Leu-OH, this compound, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dianisole

  • Diethyl ether

Procedure (0.2 mmol scale):

  • Resin Swelling:

    • Place 400 mg of Rink Amide MBHA resin in a fritted syringe.

    • Add 5 mL of DMF and gently agitate for 1 hour.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling Cycle (Repeated for each amino acid):

    • Activation: In a separate vial, dissolve 3 equivalents (0.6 mmol) of the Fmoc-amino acid and 3 equivalents of OxymaPure® in 3 mL of DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • Peptide Chain Assembly Sequence:

    • 1st Coupling: Fmoc-Leu-OH

    • 2nd Coupling: this compound

    • 3rd Coupling: Fmoc-Gly-OH

    • 4th Coupling: Fmoc-D-Ala-OH

    • 5th Coupling: Fmoc-Tyr(tBu)-OH

  • Final Washing:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% Dianisole, 1% TIS.

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 3 hours.

    • Filter the solution into a cold 50 mL centrifuge tube.

    • Precipitate the crude peptide by adding 40 mL of cold diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes, decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Analysis:

    • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Visualizations

Experimental Workflow

G Experimental Workflow for Peptidomimetic Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing & Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection_1 Fmoc_Deprotection_1 Resin_Swelling->Fmoc_Deprotection_1 DMF Leu_Coupling Leu_Coupling Fmoc_Deprotection_1->Leu_Coupling 20% Piperidine/DMF Fmoc_Deprotection_2 Fmoc_Deprotection_2 Leu_Coupling->Fmoc_Deprotection_2 Fmoc-Leu-OH, DIC, Oxyma Me_D_Phe_Coupling Me_D_Phe_Coupling Fmoc_Deprotection_2->Me_D_Phe_Coupling 20% Piperidine/DMF Fmoc_Deprotection_3 Fmoc_Deprotection_3 Me_D_Phe_Coupling->Fmoc_Deprotection_3 Fmoc-3-Me-D-Phe-OH, DIC, Oxyma Gly_Coupling Gly_Coupling Fmoc_Deprotection_3->Gly_Coupling 20% Piperidine/DMF Fmoc_Deprotection_4 Fmoc_Deprotection_4 Gly_Coupling->Fmoc_Deprotection_4 Fmoc-Gly-OH, DIC, Oxyma D_Ala_Coupling D_Ala_Coupling Fmoc_Deprotection_4->D_Ala_Coupling 20% Piperidine/DMF Fmoc_Deprotection_5 Fmoc_Deprotection_5 D_Ala_Coupling->Fmoc_Deprotection_5 Fmoc-D-Ala-OH, DIC, Oxyma Tyr_Coupling Tyr_Coupling Fmoc_Deprotection_5->Tyr_Coupling 20% Piperidine/DMF Final_Peptide_Resin Final_Peptide_Resin Tyr_Coupling->Final_Peptide_Resin Fmoc-Tyr(tBu)-OH, DIC, Oxyma Cleavage Cleavage from Resin (TFA Cocktail) Final_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis MS & HPLC Analysis Purification->Analysis Final_Product Lyophilized Peptide Analysis->Final_Product

Caption: Workflow for the synthesis and purification of a peptidomimetic.

µ-Opioid Receptor Signaling Pathway

The synthesized peptidomimetic is designed to act as an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to an analgesic effect.

G µ-Opioid Receptor (MOR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits (βγ subunit) K_channel K⁺ Channel G_protein->K_channel activates (βγ subunit) cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Peptidomimetic Peptidomimetic Agonist Peptidomimetic->MOR binds Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability decreased ATP ATP ATP->AC substrate Ca_influx->Reduced_Excitability decreased Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Downstream signaling cascade upon µ-opioid receptor activation.

References

Application Notes and Protocols for Creating Custom Peptide Libraries with Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of custom peptide libraries incorporating the unnatural amino acid Fmoc-3-methyl-D-phenylalanine. The inclusion of this sterically hindered D-amino acid can enhance peptide stability against enzymatic degradation and confer unique conformational properties, making it a valuable tool in drug discovery and proteomics research.

Introduction

Peptide libraries are powerful tools for identifying novel ligands for various biological targets, including receptors, enzymes, and antibodies.[1] The incorporation of unnatural amino acids, such as 3-methyl-D-phenylalanine, into these libraries can significantly expand their chemical diversity and therapeutic potential.[2] The methyl group on the phenyl ring of this amino acid derivative increases its hydrophobicity and can influence peptide conformation, while the D-configuration provides resistance to proteolysis.[2][3] This document outlines the protocols for creating custom peptide libraries with this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent screening methodologies.

Data Presentation

The successful incorporation of this compound and the overall quality of the synthesized peptide library can be assessed through various analytical techniques. Below are tables summarizing expected quantitative data based on standard Fmoc-SPPS protocols and analysis of peptides containing sterically hindered or unnatural amino acids.

Table 1: Expected Synthesis and Purification Metrics for a 10-mer Peptide Containing one 3-methyl-D-phenylalanine Residue

ParameterExpected ValueMethod of Analysis
Crude Peptide Purity >70%Analytical RP-HPLC (214 nm)
Final Purity after Purification >95%Analytical RP-HPLC (214 nm)
Overall Yield 15-30%Based on initial resin loading
Expected Mass Accuracy ± 0.5 DaMALDI-TOF or ESI Mass Spectrometry

Table 2: Representative Coupling Efficiency for Sterically Hindered Amino Acids

While specific data for this compound is not extensively published, the following provides an estimate based on other sterically hindered amino acids. Double coupling is often recommended to achieve high efficiency.[4][5]

Amino Acid TypeCoupling ReagentCoupling Time (per coupling)Expected Coupling Efficiency
Standard Amino AcidHBTU/DIPEA30 min>99.5%
Sterically Hindered (e.g., Aib) HATU/DIPEA2 x 45 min (Double Coupling)>99%
This compound (estimated) HATU/DIPEA 2 x 60 min (Double Coupling) >98%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library using Split-and-Pool Method

The split-and-pool synthesis method is a powerful technique for generating large, diverse peptide libraries where each bead carries a unique peptide sequence.[6][7][8]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Peptide precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Split the Resin: Divide the resin into equal portions corresponding to the number of amino acids to be coupled at that position.

  • Coupling:

    • To each portion of the resin, add a solution of the corresponding Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • For this compound and other sterically hindered residues, a double coupling strategy is recommended to ensure high coupling efficiency.[5] After the first coupling of 1 hour, drain the reaction vessel and add a fresh solution of the activated amino acid for a second 1-hour coupling.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Pool and Mix: After coupling is complete, combine all resin portions, wash thoroughly with DMF, and mix well to ensure randomization for the next cycle.

  • Repeat Cycles: Repeat steps 2-5 for each position in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group.

  • Side-Chain Deprotection and Cleavage: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptides in cold diethyl ether. The library can be used as a mixture or individual peptides can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: On-Bead Screening Assay for Receptor Binding

This protocol describes a general method for identifying binding peptides from a one-bead-one-compound (OBOC) library.[10][11]

Materials:

  • Peptide library on beads

  • Target receptor, labeled with a fluorescent tag (e.g., FITC) or an affinity tag (e.g., His-tag)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Bead Blocking: Incubate the peptide library beads with blocking buffer for 1 hour to minimize non-specific binding.

  • Incubation with Target: Wash the beads with washing buffer and then incubate with a solution of the labeled target receptor in binding buffer for 1-2 hours.

  • Washing: Wash the beads extensively with washing buffer to remove unbound receptor.

  • Hit Identification:

    • If using a fluorescently labeled receptor, identify the "hit" beads (beads with bound receptor) using a fluorescence microscope.

    • If using an affinity-tagged receptor, incubate with a labeled secondary antibody or streptavidin conjugate before visualization.

  • Isolation of Hit Beads: Manually isolate the positive beads under a microscope.

  • Peptide Sequencing: Determine the sequence of the peptide on the isolated beads using techniques such as Edman degradation or mass spectrometry.[12]

Protocol 3: Iterative Deconvolution of a Peptide Library

Iterative deconvolution is a strategy to identify the active peptide sequence from a library without sequencing individual beads.[13][14]

Procedure:

  • Synthesize Sub-libraries: Synthesize a series of sub-libraries where the amino acid at the first position is defined, while the remaining positions are mixtures. For example, for a pentapeptide library with 20 amino acids, you would synthesize 20 sub-libraries.

  • Screen Sub-libraries: Screen each sub-library for activity against the target.

  • Identify the Best First Position: The sub-library with the highest activity indicates the preferred amino acid at the first position.

  • Synthesize Second-Generation Sub-libraries: Synthesize a new set of sub-libraries with the identified optimal first amino acid fixed, and the second position now defined for each sub-library.

  • Iterate: Repeat the screening and synthesis process for each position in the peptide sequence until the full sequence of the most active peptide is identified.

Mandatory Visualization

Experimental Workflow for Peptide Library Synthesis and Screening

Peptide_Library_Workflow cluster_synthesis Peptide Library Synthesis (Split-and-Pool) cluster_screening Screening and Hit Identification Resin Fmoc-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Split Split Resin Deprotection1->Split Coupling Couple Amino Acids (including Fmoc-3-methyl-D-Phe) Split->Coupling Pool Pool and Mix Coupling->Pool Repeat Repeat n-1 times Pool->Repeat Final_Deprotection Final Fmoc Deprotection Pool->Final_Deprotection Repeat->Deprotection1 Cleavage Cleavage from Resin Final_Deprotection->Cleavage Library Peptide Library Cleavage->Library Screening On-Bead Screening with Labeled Target Library->Screening Hit_Isolation Isolate Positive Beads Screening->Hit_Isolation Sequencing Sequence Peptide Hit_Isolation->Sequencing Hit_Peptide Identified Hit Peptide Sequencing->Hit_Peptide

Caption: Workflow for split-and-pool synthesis of a peptide library and subsequent on-bead screening.

Signaling Pathway: Somatostatin Receptor (SSTR) Activation

Peptide libraries containing D-amino acids are often screened against G-protein coupled receptors (GPCRs) due to their therapeutic importance.[15] Somatostatin receptors (SSTRs), a family of GPCRs, are activated by the peptide hormone somatostatin and its analogs, many of which contain D-amino acids to enhance stability.[16][17] The following diagram illustrates a simplified signaling cascade upon activation of an SSTR, such as SSTR2.[18][19]

SSTR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Peptide Somatostatin Analog (with 3-methyl-D-Phe) SSTR SSTR2 Peptide->SSTR Binds G_protein Gi Protein (inactive) SSTR->G_protein G_protein_active Gi Protein (active) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase (AC) G_protein_active->AC Inhibition PLC Phospholipase C (PLC) G_protein_active->PLC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., cell cycle arrest) CREB->Gene_Expression PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Simplified Somatostatin Receptor 2 (SSTR2) signaling pathway.

Conclusion

The incorporation of this compound into custom peptide libraries offers a valuable strategy for the discovery of novel, stable, and potent peptide-based therapeutics. The protocols and data presented in these application notes provide a framework for the successful synthesis, screening, and characterization of such libraries. The use of robust synthetic methods like split-and-pool synthesis, combined with effective screening techniques, enables the exploration of a vast chemical space to identify lead compounds for drug development and other life science applications.

References

Application Notes and Protocols for Bioconjugation using Peptides with Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug development and chemical biology. The use of D-amino acids, such as 3-methyl-D-phenylalanine, offers significant advantages, primarily by enhancing peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life. The methyl group on the phenyl ring can further influence the peptide's conformation and binding affinity to its target.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides containing Fmoc-3-methyl-D-phenylalanine using Solid-Phase Peptide Synthesis (SPPS), and their subsequent use in bioconjugation techniques. The protocols are based on established Fmoc/tBu chemistry and common bioconjugation methodologies.

Key Applications

The integration of 3-methyl-D-phenylalanine into peptide sequences can be leveraged for several applications in drug discovery and development:

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to proteases, which are stereospecific for L-amino acids.[1]

  • Modulation of Receptor Binding: The steric bulk and hydrophobicity of the 3-methylphenyl group can alter the binding affinity and selectivity of the peptide for its target receptor.

  • Development of Peptide-Drug Conjugates (PDCs): Peptides containing 3-methyl-D-phenylalanine can serve as stable carriers for the targeted delivery of therapeutic agents.[2]

Data Presentation

Table 1: Comparative Metabolic Stability of Peptides

This table illustrates the expected enhancement in metabolic stability when an L-amino acid is replaced with a D-amino acid like 3-methyl-D-phenylalanine in a hypothetical peptide sequence. The data is representative and based on the generally observed principles of D-amino acid incorporation.[1][3]

Peptide SequenceAmino Acid at Position XHalf-life in Human Plasma (hours)Predominant Cleavage Site
Ac-Gly-Ala-Val-X -Leu-Ile-NH₂L-Phenylalanine0.5Between X and Leu
Ac-Gly-Ala-Val-X -Leu-Ile-NH₂3-methyl-D-phenylalanine> 24No significant cleavage observed

Note: Actual stability will depend on the full peptide sequence and the specific enzymatic environment.

Table 2: Reagents for Solid-Phase Peptide Synthesis (SPPS)

This table outlines the key reagents and their recommended excess for the successful incorporation of this compound. Due to its steric hindrance, more potent coupling reagents and a slight excess are recommended.[4][5]

ReagentMolar Excess (relative to resin capacity)SolventPurpose
This compound-OH3.0 - 5.0DMFAmino acid building block
HATU (or HBTU/COMU)2.9 - 4.8DMFCoupling (activating) reagent
DIPEA (or Collidine)6.0 - 10.0DMFBase for activation
20% Piperidine in DMFN/ADMFFmoc deprotection

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-methyl-D-phenylalanine

This protocol describes a single coupling cycle for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.[1][6]

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g)

  • This compound-OH

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound-OH (4 eq.) and HATU (3.8 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours. A longer coupling time is recommended due to the steric bulk of the amino acid.

    • Monitoring the Coupling: Perform a Kaiser test on a few resin beads to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

SPPS Workflow Diagram

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple Fmoc-3-methyl- D-phenylalanine-OH (HATU/DIPEA in DMF) Wash1->Couple Wash2 5. Wash with DMF/DCM Couple->Wash2 NextAA Couple Next Amino Acid? Wash2->NextAA NextAA->Deprotect Yes Cleave 6. Cleavage from Resin (TFA Cocktail) NextAA->Cleave No Purify 7. Purify Peptide (HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.[7]

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide pellet under a stream of nitrogen.

Protocol 3: Bioconjugation via Click Chemistry

This protocol outlines a general procedure for conjugating a peptide containing a bioorthogonal handle (e.g., an azide or alkyne) to a payload molecule. To use this protocol, the peptide synthesized in Protocol 1 would need to incorporate an additional amino acid with an azide or alkyne side chain (e.g., azidohomoalanine or propargylglycine).

Materials:

  • Azide- or alkyne-functionalized peptide

  • Payload molecule with the corresponding alkyne or azide functionality

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMF, water/t-butanol mixture)

Procedure:

  • Dissolution: Dissolve the azide-functionalized peptide and the alkyne-functionalized payload in the chosen solvent.

  • Catalyst Preparation: Prepare fresh solutions of CuSO₄ and sodium ascorbate.

  • Reaction: Add the sodium ascorbate solution to the peptide/payload mixture, followed by the CuSO₄ solution.

  • Incubation: Allow the reaction to proceed at room temperature with gentle agitation for 1-12 hours.

  • Purification: Purify the resulting peptide conjugate using reverse-phase HPLC.

Click Chemistry Bioconjugation Workflow

Click_Chemistry_Workflow Peptide Peptide with 3-Me-D-Phe and Azide Group Mix Mix Peptide and Payload in Solvent Peptide->Mix Payload Payload with Alkyne Group Payload->Mix Catalyst Add Catalyst: CuSO4 / Sodium Ascorbate Mix->Catalyst React Incubate at RT Catalyst->React Purify Purify Conjugate (HPLC) React->Purify Conjugate Peptide-Payload Conjugate Purify->Conjugate

Caption: Workflow for peptide bioconjugation via click chemistry.

Hypothetical Signaling Pathway Modulation

Peptides containing 3-methyl-D-phenylalanine can be designed as antagonists for receptor tyrosine kinases (RTKs) that are overexpressed in cancer cells. By blocking the ligand-binding site, the peptide can inhibit downstream signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Receptor Tyrosine Kinase (RTK) Inhibition Pathway

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Peptide Peptide Antagonist (with 3-Me-D-Phe) Peptide->RTK Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Peptides Incorporating Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic properties.[1] Fmoc-3-methyl-D-phenylalanine is one such unnatural amino acid that introduces steric hindrance, which can be beneficial for therapeutic peptide design. However, its sterically hindered nature also presents significant challenges during solid-phase peptide synthesis (SPPS). This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound, offering comprehensive experimental protocols, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal synthesis strategy.

The primary challenge in incorporating sterically hindered amino acids like 3-methyl-D-phenylalanine is the potential for incomplete coupling reactions. This can lead to the formation of deletion sequences and a lower purity of the final crude product, necessitating more rigorous purification.[2] The choice between manual and automated synthesis can significantly impact the efficiency, purity, and throughput of producing these complex peptides. Manual synthesis offers flexibility for in-process modifications and troubleshooting, while automated synthesis provides high reproducibility and throughput.[3][4]

Data Presentation: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS often depends on a quantitative assessment of key performance metrics. The following tables summarize a comparative analysis of these two methods for the synthesis of a hypothetical peptide containing a 3-methyl-D-phenylalanine residue. The data is extrapolated from typical results observed for the synthesis of peptides with other sterically hindered amino acids.

Table 1: Quantitative Comparison of a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 90 - 98%> 95%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh

Table 2: Overall Synthesis Performance Comparison

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Final Crude Purity 60 - 85%75 - 95%
Final Yield Highly dependent on operator skill and sequenceGenerally reproducible and higher
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)
Cost Lower initial equipment costHigher initial investment for the synthesizer

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a peptide incorporating this compound. These protocols are designed for a standard 0.1 mmol synthesis scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

3. Coupling of this compound:

  • In a separate vial, dissolve 3 equivalents of this compound (relative to resin loading), 2.9 equivalents of a suitable coupling reagent (e.g., HATU, HBTU), and 3 equivalents of an additive (e.g., HOBt) in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and mix for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2-4 hours. Due to the steric hindrance of 3-methyl-D-phenylalanine, a longer coupling time is recommended.

  • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling with fresh reagents may be necessary.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

1. Instrument Setup:

  • Load the appropriate amino acid vials, reagent bottles (DMF, 20% piperidine in DMF, coupling activators, and base), and the reaction vessel with the resin into the automated peptide synthesizer.

  • Program the synthesis sequence, specifying the amino acid order, and setting optimized coupling times for this compound (typically longer than standard amino acids).

2. Automated Synthesis Cycle:

  • Resin Swelling: The instrument will automatically perform a series of DMF washes to swell the resin.

  • Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel for the programmed deprotection time, followed by automated washing steps.

  • Amino Acid Coupling: The instrument will deliver the pre-activated solution of this compound, coupling activators (e.g., HATU/DIPEA), to the reaction vessel. The coupling time should be extended to ensure complete reaction.

  • Washing: The synthesizer will perform a series of washes with DMF and other specified solvents to remove unreacted reagents and byproducts.

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).

Mandatory Visualizations

Manual_SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-3-methyl-D-Phe (HATU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (End of Sequence) Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Instrument Setup & Sequence Programming Automated_Cycle Automated Synthesis Cycle: - Resin Swelling - Fmoc Deprotection - Coupling - Washing Setup->Automated_Cycle Manual_Post_Processing Manual Post-Processing: - Cleavage from Resin - Precipitation - Purification Automated_Cycle->Manual_Post_Processing

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Coupling_Challenges cluster_coupling Coupling of Sterically Hindered Amino Acid Activated_AA Activated Fmoc-3-methyl-D-Phe Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Peptide_Resin Peptide-Resin with Free N-terminus Peptide_Resin->Peptide_Bond Incomplete_Coupling Incomplete Coupling Peptide_Bond->Incomplete_Coupling Steric Hindrance Deletion_Sequence Deletion Sequence Incomplete_Coupling->Deletion_Sequence Lower_Purity Lower Crude Purity Incomplete_Coupling->Lower_Purity

Caption: Challenges in Coupling Sterically Hindered Amino Acids.

Conclusion

The synthesis of peptides containing sterically hindered amino acids such as this compound requires careful consideration of the synthesis methodology. Manual SPPS offers a high degree of flexibility, which can be advantageous for optimizing the coupling of challenging residues. However, it is labor-intensive and its success is highly dependent on the operator's skill.[3][4]

In contrast, automated SPPS provides superior reproducibility, higher throughput, and often results in higher purity and yield due to precise control over reaction conditions.[3] For research and development environments where multiple peptide analogs are required for screening and optimization, automated synthesis is generally the more efficient and reliable approach. Regardless of the method chosen, the use of potent coupling reagents and extended coupling times are crucial for successfully incorporating this compound into peptide sequences. Subsequent purification by RP-HPLC is essential to isolate the desired peptide of high purity.

References

Application Notes and Protocols for the Cleavage and Purification of Peptides Containing 3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as 3-methyl-D-phenylalanine, into peptide sequences is a key strategy in modern drug discovery. This modification can enhance resistance to enzymatic degradation, improve metabolic stability, and modulate receptor binding and pharmacological activity. However, the presence of this sterically hindered and hydrophobic residue presents unique challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the resin and subsequent purification.

These application notes provide detailed protocols for the efficient cleavage and purification of peptides containing 3-methyl-D-phenylalanine, ensuring high purity and yield of the target molecule.

Application Note 1: Cleavage of Peptides Containing 3-methyl-D-phenylalanine

The methyl group on the phenyl ring of 3-methyl-D-phenylalanine increases the steric bulk and hydrophobicity of the amino acid. While standard trifluoroacetic acid (TFA)-based cleavage protocols are generally effective, optimization is often necessary to ensure complete removal of side-chain protecting groups and to minimize side reactions. The choice of scavengers in the cleavage cocktail is critical to quench reactive cationic species generated during the process.

Experimental Protocol: Cleavage from Solid Support

This protocol is designed for the cleavage of a peptide synthesized on a standard solid-phase resin (e.g., Rink Amide, Wang).

1. Resin Preparation:

  • Following completion of SPPS, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual dimethylformamide (DMF).

  • Dry the resin under a high vacuum for at least 1 hour to remove all solvents.

2. Cleavage Cocktail Preparation:

  • Caution: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive.

  • A common and effective cocktail for peptides with sterically hindered and acid-sensitive residues is Reagent K or a modification thereof.[1]

  • For a standard cleavage, a cocktail of TFA, water, and a silane-based scavenger is often sufficient.

  • Prepare the selected cleavage cocktail. For 100 mg of dried peptidyl-resin, 2 mL of the cocktail is typically sufficient.

Table 1: Recommended Cleavage Cocktails

Cocktail NameComposition (v/v/v)Target Residues & Conditions
Standard Cocktail 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)General purpose, for peptides without highly sensitive residues.
Reagent K 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Recommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg, and can be beneficial for sterically hindered residues.

3. Cleavage Reaction:

  • Add the prepared cleavage cocktail to the dried peptidyl-resin in a suitable reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours. The increased steric bulk of 3-methyl-D-phenylalanine may necessitate a longer cleavage time for complete deprotection. A small-scale trial cleavage is recommended to optimize the reaction time.

  • Monitor the reaction progress by taking a small aliquot of the cleavage mixture, precipitating the peptide, and analyzing by mass spectrometry.

4. Peptide Precipitation and Isolation:

  • Filter the resin from the cleavage mixture into a cold centrifuge tube containing a 10-fold volume of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide and add this to the ether.

  • Centrifuge the ether suspension to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Application Note 2: Purification of Peptides Containing 3-methyl-D-phenylalanine by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of the hydrophobic 3-methyl-D-phenylalanine residue will increase the overall hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column.

Experimental Protocol: RP-HPLC Purification

1. System Preparation:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is recommended for most peptide purifications.[2]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both solvents before use.

2. Crude Peptide Preparation:

  • Dissolve the dried crude peptide in a minimal amount of a suitable solvent. A mixture of Solvent A and a small amount of acetonitrile or DMSO is often effective.

  • Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method Development and Purification:

  • Analytical Run: It is highly recommended to perform an initial analytical run to determine the retention time of the target peptide and to optimize the purification gradient.

  • Purification Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is typically used. The increased hydrophobicity from 3-methyl-D-phenylalanine will likely require a higher concentration of acetonitrile for elution.

  • Inject the filtered crude peptide solution onto the equilibrated column.

  • Run the preparative HPLC method.

  • Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr). The aromatic ring of phenylalanine will also absorb at around 254 nm.[3]

  • Collect fractions corresponding to the main peak of the target peptide.

Table 2: Example RP-HPLC Gradient for a Hydrophobic Peptide

Time (min)Flow Rate (mL/min)% Solvent A% Solvent B
010955
510955
35105545
4010595
4510595
5010955

4. Post-Purification Processing:

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.

  • Store the purified peptide at -20°C or -80°C to prevent degradation.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the cleavage and purification of peptides containing 3-methyl-D-phenylalanine.

Cleavage_Workflow Resin Dried Peptidyl-Resin Cleavage TFA Cleavage Cocktail (e.g., Reagent K) Reaction Cleavage Reaction (2-4h, RT) Resin->Reaction Cleavage->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation in Cold Diethyl Ether Filtration->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Cold Ether Centrifugation->Washing Drying Drying Washing->Drying Crude_Peptide Crude Peptide Powder Drying->Crude_Peptide

Caption: Workflow for the cleavage and isolation of the crude peptide.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product Crude_Peptide Crude Peptide Dissolution Dissolve in Mobile Phase A / MeCN Crude_Peptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient Gradient Elution (Water/Acetonitrile/TFA) Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Purity_Check Purity Analysis (Analytical HPLC & MS) Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the purification and analysis of the final peptide.

References

Application Note: Analytical Strategies for Peptides Incorporating Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance proteolytic stability, improve bioavailability, and constrain peptide conformation to increase receptor affinity and specificity.[1][2] Fmoc-3-methyl-D-phenylalanine is one such unnatural amino acid, featuring an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring of a D-phenylalanine residue.[1][3] Its use in solid-phase peptide synthesis (SPPS) necessitates robust analytical methods to ensure the identity, purity, and structural integrity of the final peptide product. This document provides detailed protocols and application notes for the essential analytical techniques used to characterize these complex peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the primary method for determining the purity of synthetic peptides by separating the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.[4][5] The incorporation of 3-methyl-D-phenylalanine increases the hydrophobicity of the peptide, which typically leads to a longer retention time on a C18 column compared to a peptide with a standard phenylalanine residue.

Illustrative Data Presentation

The following table presents hypothetical comparative data for a model pentapeptide, illustrating the expected shift in retention time due to the modification.

Peptide SequenceModificationColumn TypeMobile Phase AMobile Phase BGradientExpected Retention Time (min)Purity (%)
H-Gly-Ala-Phe -Leu-Val-NH₂NoneC18, 5 µm, 4.6x250 mm0.1% TFA in H₂O0.1% TFA in ACN5-65% B over 30 min18.598.2
H-Gly-Ala-(3-Me-D-Phe) -Leu-Val-NH₂3-methyl-D-phenylalanineC18, 5 µm, 4.6x250 mm0.1% TFA in H₂O0.1% TFA in ACN5-65% B over 30 min20.197.5

Note: Data is illustrative and actual retention times will vary based on the specific peptide sequence and exact HPLC conditions.

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a standard method for determining the purity of a peptide containing this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[6]

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[7]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C to ensure reproducibility.[4]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).[4]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.[7]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all integrated peaks, then multiplying by 100.[4]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, verifying that the correct amino acids, including the this compound, have been incorporated.[5] Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is commonly used.[8]

Illustrative Data Presentation

This table shows the expected mass-to-charge (m/z) ratios for a hypothetical peptide containing this compound and some of its characteristic fragment ions from tandem MS (MS/MS).

Peptide SequenceIon TypeCharge State (z)Calculated Monoisotopic Mass (Da)Expected m/z
Fmoc-(3-Me-D-Phe) -Gly-Ala-NH₂[M+H]⁺1586.2635587.2708
Fmoc-(3-Me-D-Phe) -Gly-Ala-NH₂[M+2H]²⁺2586.2635294.1390
Fmoc-(3-Me-D-Phe) -b₁1401.1678402.1751
Fmoc-(3-Me-D-Phe) -Gly-b₂1458.1893459.1966
-Gly-Ala-NH₂y₂1129.0664130.0737

Note: Masses are calculated based on monoisotopic values. The Fmoc group has a chemical formula of C₁₅H₁₁O₂ and 3-methyl-D-phenylalanine is C₁₀H₁₃NO₂.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.[9]

    • For analysis, dilute the stock solution to approximately 10-50 µM using a mobile phase compatible with mass spectrometry (e.g., containing 0.1% formic acid instead of TFA, as TFA can cause ion suppression).[6][10]

  • UPLC-MS Conditions:

    • UPLC System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]

    • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in water.[6]

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[6]

    • Gradient: An appropriate shallow gradient optimized to resolve the peptide of interest.

    • MS Detection:

      • Mode: Electrospray ionization (ESI) in positive ion mode.[6]

      • MS1 (Full Scan): Acquire full scan spectra to identify the precursor ion (the intact peptide). Confirm the measured m/z matches the calculated value.[9]

      • MS/MS (Tandem MS): Perform data-dependent acquisition (DDA) to fragment the most intense precursor ions. Optimize collision energy (CID or HCD) to generate a rich spectrum of b- and y-ions for sequence confirmation.[9]

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Compare the measured monoisotopic mass from the MS1 scan with the theoretical mass of the peptide.

    • Analyze the MS/MS spectra to confirm the peptide sequence by identifying the series of b- and y-type fragment ions.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[4] For a peptide containing this compound, NMR can confirm the presence and location of the methyl group on the phenyl ring and provide insights into the local conformation.

Illustrative Data Presentation

The following table lists hypothetical ¹H NMR chemical shifts for the key residues of a model peptide.

Amino Acid ResidueProtonExpected Chemical Shift (δ, ppm)
Fmoc GroupAromatic Protons7.30 - 7.90
CH, CH₂4.20 - 4.50
3-methyl-D-PhePhenyl Protons6.90 - 7.20
Methyl Group (CH₃) ~2.35
α-CH~4.60
β-CH₂~3.10
Glycineα-CH₂3.80 - 4.00

Note: Data is illustrative. Actual chemical shifts are highly dependent on the solvent, pH, temperature, and peptide sequence.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent depends on the peptide's solubility.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • 1D ¹H: A standard one-dimensional proton spectrum to identify all proton signals.[12]

      • 2D COSY (Correlation Spectroscopy): To identify spin-spin couplings between adjacent protons, which helps in assigning signals within an amino acid residue.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's secondary structure and conformation.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign the chemical shifts for each proton, starting with the unique signals from the Fmoc group and the methyl group of the 3-methyl-D-phenylalanine.

    • Use the through-bond correlations from COSY and TOCSY spectra and through-space correlations from NOESY to confirm the amino acid sequence and determine the peptide's solution structure.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the general workflows for peptide synthesis and analysis.

General Workflow for Peptide Synthesis and Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization SPPS Solid-Phase Peptide Synthesis (with Fmoc-3-Me-D-Phe) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Assessment (Analytical HPLC) Lyophilization->Purity Purified Peptide Identity Identity Confirmation (LC-MS / MS/MS) Purity->Identity Structure Structural Elucidation (NMR Spectroscopy) Identity->Structure Final Final Characterized Peptide Structure->Final

Caption: Overall workflow from peptide synthesis to final analytical characterization.

Decision Logic for Peptide Analysis Start Crude Peptide Sample CheckPurity Analyze by RP-HPLC Start->CheckPurity ResultPurity Purity > 95%? CheckPurity->ResultPurity CheckMass Analyze by LC-MS ResultMass Correct Mass? CheckMass->ResultMass CheckStructure Analyze by NMR ResultStructure Structure Confirmed? CheckStructure->ResultStructure ResultPurity->CheckMass Yes Repurify Re-purify by Prep-HPLC ResultPurity->Repurify No ResultMass->CheckStructure Yes Resynthesize Check Synthesis Protocol & Resynthesize ResultMass->Resynthesize No ResultStructure->Resynthesize No Pass Peptide Characterized ResultStructure->Pass Yes Repurify->CheckPurity

Caption: Decision-making workflow for the analytical validation of a synthetic peptide.

References

Troubleshooting & Optimization

Overcoming steric hindrance with Fmoc-3-methyl-D-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the challenges associated with the coupling of the sterically hindered amino acid, Fmoc-3-methyl-D-phenylalanine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, offering step-by-step solutions to overcome these challenges.

Problem: Incomplete or Low-Yield Coupling

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Insufficient Reagent Activity: Standard coupling reagents may not be potent enough to overcome the steric hindrance of this compound.

    • Solution: Employ a more powerful uronium/aminium or phosphonium salt-based coupling reagent. HATU and COMU are highly recommended for their superior performance in sterically demanding couplings.[1][2][3]

  • Steric Hindrance: The bulky 3-methylphenyl side chain and the Fmoc protecting group impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

    • Solution 1: Increase Reagent Excess: Use a higher excess (3-5 equivalents) of this compound and the coupling reagent to drive the reaction forward.[4]

    • Solution 2: Extend Reaction Time: Increase the coupling time to 2-4 hours or, in difficult cases, allow the reaction to proceed overnight.[3]

    • Solution 3: Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This is a highly effective strategy for difficult couplings.[5]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.

    • Solution: Employ a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM, or use N-methylpyrrolidone (NMP) which has better solvating properties.[6] Microwave-assisted synthesis can also help to break up aggregates and improve reaction kinetics.[3]

  • Inadequate Pre-activation: Insufficient pre-activation of the Fmoc-amino acid can lead to lower coupling efficiency.

    • Solution: Allow the this compound, coupling reagent, and base to pre-activate for 1-2 minutes before adding the mixture to the resin.[5]

G start Positive Kaiser Test (Incomplete Coupling) reagent Using Potent Reagent? (e.g., HATU, COMU) start->reagent switch_reagent Switch to HATU or COMU reagent->switch_reagent No conditions Review Reaction Conditions reagent->conditions Yes reagent_yes Yes reagent_no No end Negative Kaiser Test (Proceed to Deprotection) switch_reagent->end extend_time Extend Coupling Time (2-4 hours or overnight) conditions->extend_time increase_excess Increase Reagent Excess (3-5 equivalents) conditions->increase_excess double_couple Perform Double Coupling aggregation Check for Aggregation double_couple->aggregation extend_time->double_couple increase_excess->double_couple solvent Use Aggregation-Disrupting Solvents (e.g., NMP, DCM/DMF mix) aggregation->solvent Yes aggregation->end No aggregation_yes Yes aggregation_no No solvent->end

References

Preventing racemization of Fmoc-3-methyl-D-phenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-3-methyl-D-phenylalanine Coupling

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for the incorporation of this compound, a sterically hindered amino acid prone to racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization (or epimerization in the context of a peptide chain) is the conversion of a chiral amino acid from its desired stereoisomer (e.g., D-form) to its mirror image (L-form) at the alpha-carbon.[1][2] This is a critical issue in drug development because the biological activity of a peptide is highly dependent on its precise three-dimensional structure; even a single inverted stereocenter can drastically reduce or alter its function.[1] this compound is particularly susceptible due to two main factors:

  • Steric Hindrance: The bulky nature of the residue can slow down the desired peptide bond formation, allowing more time for the competing racemization side reaction to occur.[2]

  • Mechanism of Racemization: During coupling, the carboxylic acid is "activated." This activation makes the alpha-hydrogen more acidic. In the presence of a base, this proton can be temporarily removed, leading to a planar intermediate (an oxazolone or enolate) that loses its stereochemical memory.[3][4] Re-protonation can then occur from either side, producing a mixture of D and L isomers.

Q2: Which step in the synthesis cycle is most responsible for racemization?

A2: The amino acid activation and coupling step is the primary source of racemization.[2][5] This is the stage where the carboxylic acid is converted into a highly reactive species to facilitate amide bond formation. This high reactivity, especially in the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), makes the alpha-proton susceptible to abstraction, initiating the racemization pathway.[3][5] While the Fmoc deprotection step uses a base (piperidine), it is generally not the crucial step for racemization of the incoming amino acid.[5]

Q3: How can I detect if racemization has occurred in my peptide?

A3: Detecting racemization typically requires separating the desired peptide from its epimeric impurity.

  • RP-HPLC: High-Performance Liquid Chromatography is the most common method. The diastereomers (peptides differing at only one stereocenter) often have slightly different physical properties and may be separated on a C18 column, appearing as two closely eluting peaks.

  • Chiral Chromatography: For more difficult separations, or to confirm the identity of the peaks, chiral GC or HPLC can be used after hydrolyzing the peptide back to its constituent amino acids.[6]

  • Mass Spectrometry (MS): While MS cannot distinguish between epimers as they have the same mass, it is used in conjunction with HPLC (LC-MS) to confirm that the peak corresponding to the impurity has the correct mass for the peptide.

Troubleshooting Guide

Problem: I'm observing a significant diastereomeric impurity (epimer) after coupling this compound.

This is a classic sign of racemization during the coupling step. The following sections provide potential causes and solutions, ordered from the most impactful and easiest to implement.

Choice of Coupling Reagent & Additives

The selection of a coupling reagent is critical. Faster, more efficient reagents can promote the desired amide bond formation over the competing racemization pathway.[4]

  • Recommendation: Use modern uronium/aminium salt reagents like HATU or HCTU .[6][7] These reagents are based on the additive 1-hydroxy-7-azabenzotriazole (HOAt) and are known for their high reactivity and superior racemization suppression compared to older reagents.[4][6]

  • Alternative: If using a carbodiimide like Diisopropylcarbodiimide (DIC), the use of a racemization-suppressing additive is essential. OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended. The combination of DIC/Oxyma has been shown to be very effective at preventing racemization, even for sensitive amino acids.[8]

  • Avoid: Standard HBTU/HOBt or DIC/HOBt combinations can be less effective for sterically hindered and racemization-prone residues compared to their HOAt or Oxyma-based counterparts.[4][9]

Choice of Base

The base used during activation plays a pivotal role. The base can abstract the alpha-proton from the activated amino acid, directly causing racemization.[1][3]

  • Recommendation: Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA.[3][10] While DIPEA is a common base in peptide synthesis, its strong basicity can significantly promote racemization, especially with sensitive amino acids.[11]

  • Caution: If you must use DIPEA, use the minimum number of equivalents necessary for the reaction (typically 2.0 eq.).

Reaction Temperature and Time
  • Recommendation: Perform the coupling reaction at a reduced temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Lower temperatures disfavor the racemization pathway.[11]

  • Optimization: Due to the steric hindrance of this compound, coupling times may need to be extended.[12] However, avoid excessively long coupling times at room temperature, as this gives more opportunity for racemization. A balance must be struck, which can be monitored using a Kaiser test to check for reaction completion.

Data Summary: Impact of Coupling Conditions on Racemization

The following table summarizes general findings on how different coupling reagents and bases can affect the level of racemization. Specific percentages can vary greatly depending on the peptide sequence and exact conditions.

Coupling ReagentAdditiveBaseRelative Racemization LevelCoupling Speed
HATU / HCTU (Internal HOAt)Collidine / NMMVery Low Very Fast[6][7]
HATU / HCTU(Internal HOAt)DIPEALow to ModerateVery Fast
DIC OxymaPure NMM / CollidineVery Low [8]Moderate
DICHOBtDIPEAModerate to High[9]Moderate
HBTU(Internal HOBt)DIPEALow to Moderate[4][9]Fast
PyBOPNoneDIPEALow[6]Fast

Optimized Experimental Protocol

This protocol provides a robust method for coupling this compound with minimal racemization. This procedure assumes a 0.1 mmol scale synthesis on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4.0 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • 2,4,6-Collidine (0.8 mmol, 8.0 eq.)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (using 20% piperidine in DMF) and the resin has been washed thoroughly with DMF (at least 6 times) to remove all residual piperidine.[6]

  • Activation Solution Preparation (Pre-activation):

    • In a separate, dry glass vial, dissolve this compound (4.0 eq.) and HATU (3.8 eq.) in a minimal volume of DMF (approx. 2 mL).

    • Add 2,4,6-collidine (8.0 eq.) to the vial.

    • Agitate the mixture at room temperature for 2-5 minutes. This is the pre-activation step.

  • Coupling Reaction:

    • Cool the reaction vessel containing the peptide-resin to 0°C using an ice bath.

    • Add the activated amino acid solution from step 2 to the cooled resin.

    • Shake or bubble the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue shaking for an additional 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. If the test is negative (beads remain colorless/yellow), the coupling is complete. If positive (blue beads), the coupling is incomplete and may require additional time or a second coupling.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Proceed: The resin is now ready for the next Fmoc-deprotection step in the SPPS cycle.

Visual Workflow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting and optimizing the coupling of this compound.

Racemization_Troubleshooting start Start: Couple Fmoc-3-Me-D-Phe reagent_choice Select Coupling Reagent start->reagent_choice hatu Recommended: HATU or HCTU reagent_choice->hatu Uronium Salt dic Alternative: DIC + Additive reagent_choice->dic Carbodiimide base_choice Select Base hatu->base_choice oxyma Recommended Additive: OxymaPure dic->oxyma collidine Recommended: Collidine or NMM base_choice->collidine dipea Use with Caution: DIPEA base_choice->dipea perform_coupling Perform Coupling (Start at 0°C, warm to RT) collidine->perform_coupling dipea->perform_coupling oxyma->base_choice monitor Monitor Reaction (e.g., Kaiser Test) perform_coupling->monitor analysis Analyze Purity by LC-MS monitor->analysis success Success: Proceed to next cycle analysis->success < 1% Epimer troubleshoot Racemization Observed: Troubleshoot analysis->troubleshoot > 1% Epimer optimize_base Switch to weaker base (Collidine/NMM) troubleshoot->optimize_base optimize_temp Lower coupling temperature troubleshoot->optimize_temp optimize_base->start optimize_temp->start

Caption: Decision workflow for minimizing racemization of this compound.

References

Side reactions associated with Fmoc-3-methyl-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-3-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). The information provided addresses common side reactions and offers mitigation strategies to ensure successful peptide synthesis.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the incorporation of this compound.

Problem: Low Coupling Efficiency or Incomplete Reactions

  • Question: I am observing a significant amount of deletion sequences or unreacted resin-bound amine after coupling this compound. What are the likely causes and how can I improve the coupling efficiency?

    Answer: Low coupling efficiency with this compound is primarily due to the steric hindrance imparted by the α-methyl group and the phenyl ring. To overcome this, consider the following strategies:

    • Choice of Coupling Reagent: Employ highly efficient coupling reagents known to perform well with sterically hindered amino acids. Reagents such as HATU, HCTU, or COMU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are recommended.

    • Extended Coupling Times: Increase the duration of the coupling reaction to allow sufficient time for the sterically hindered amino acid to react completely. Monitoring the reaction with a qualitative test like the Kaiser test is crucial.

    • Double Coupling: If a single coupling proves insufficient, a second coupling with fresh reagents should be performed to drive the reaction to completion.

    • Elevated Temperature: In some cases, performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of epimerization.

Problem: Significant Diketopiperazine (DKP) Formation

  • Question: My peptide synthesis is failing at the dipeptide stage with the formation of a major byproduct corresponding to the mass of a diketopiperazine. How can I prevent this?

    Answer: Diketopiperazine formation is a common side reaction, especially when the second amino acid in the sequence is sterically demanding. The cyclization of the dipeptidyl-resin leads to cleavage from the solid support. To mitigate DKP formation:

    • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sensitive to acid, allowing for mild cleavage conditions. Its steric bulk also helps to suppress DKP formation.

    • Coupling of a Dipeptide: Instead of coupling this compound as the second amino acid, synthesize the first two amino acids as a dipeptide in solution and then couple the protected dipeptide to the resin.

    • In Situ Neutralization: Employing an in situ neutralization protocol for the Fmoc deprotection step can minimize the time the free N-terminal amine is available to initiate the cyclization reaction.

Problem: Presence of Diastereomeric Impurities (Epimerization)

  • Question: My final peptide product shows a closely eluting impurity with the same mass, suggesting the presence of a diastereomer. How can I minimize epimerization of the 3-methyl-D-phenylalanine residue?

    Answer: Epimerization at the α-carbon of an amino acid can occur during activation and coupling, particularly with prolonged reaction times or the use of strong bases. While the α-methyl group can sometimes protect against epimerization, it is not always guaranteed. To reduce the risk of epimerization:

    • Minimize Pre-activation Time: Pre-activating the carboxylic acid for a shorter duration before adding it to the resin can reduce the time the activated species is susceptible to enolization and subsequent epimerization.

    • Choice of Base: Use a weaker or more sterically hindered base for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA.

    • Low-Racemization Additives: Incorporate additives like ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt) in the coupling cocktail, which are known to suppress racemization.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge when using this compound in SPPS?

    • A1: The most significant challenge is the steric hindrance caused by the α-methyl group, which can lead to slow and incomplete coupling reactions.

  • Q2: Which coupling reagents are recommended for this amino acid?

    • A2: High-efficiency uronium or phosphonium-based coupling reagents such as HATU, HCTU, or COMU are recommended to overcome the steric hindrance.

  • Q3: How can I monitor the completion of the coupling reaction?

    • A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling.

  • Q4: Is this compound prone to any other side reactions besides those mentioned?

    • A4: While less common, side-chain modifications are always a possibility depending on the sequence and cleavage conditions. Careful characterization of the final product by mass spectrometry and HPLC is always recommended.

Quantitative Data Summary

The following table summarizes the potential impact of different conditions on the major side reactions associated with this compound. The values are illustrative and can vary based on the specific peptide sequence and other synthesis parameters.

ParameterConditionExpected Impact on Incomplete CouplingExpected Impact on DKP FormationExpected Impact on Epimerization
Coupling Reagent Standard (e.g., DIC/HOBt)HighModerateLow
High-Efficiency (e.g., HATU)LowModerateLow
Coupling Time Standard (1-2 hours)Moderate-HighLowLow
Extended ( > 4 hours)LowLowModerate-High
Base for Activation DIPEALowLowModerate
NMM/CollidineModerateLowLow
Resin Type Standard Wang/Rink AmideN/AHigh (at dipeptide stage)N/A
2-Chlorotrityl ChlorideN/ALowN/A

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-CTC) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 4-6 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), repeat the coupling step with fresh reagents for another 2-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Detection of Side Products by HPLC-MS

  • Cleavage: Cleave a small sample of the peptidyl-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis: Analyze the crude peptide using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify the masses of the main product and any impurities. Look for masses corresponding to deletion sequences (mass of target peptide minus mass of 3-methyl-phenylalanine residue) and diastereomers (same mass as the target peptide but with a different retention time).

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Coupling wash1->coupling activation Amino Acid Activation (Fmoc-3-Me-D-Phe + HATU/DIPEA) activation->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat Coupling kaiser->repeat Positive next_cycle Proceed to Next Cycle kaiser->next_cycle Negative repeat->coupling

Caption: Optimized coupling workflow for this compound in SPPS.

Troubleshooting_Logic issue Observed Issue low_coupling Low Coupling Efficiency issue->low_coupling dkp DKP Formation issue->dkp epimerization Epimerization issue->epimerization cause1 Steric Hindrance low_coupling->cause1 cause2 Dipeptide Cyclization dkp->cause2 cause3 Prolonged Activation epimerization->cause3 solution1a Use High-Efficiency Coupling Reagent (HATU) cause1->solution1a solution1b Extend Coupling Time/ Double Couple cause1->solution1b solution2a Use 2-CTC Resin cause2->solution2a solution2b Couple as Dipeptide cause2->solution2b solution3a Minimize Pre-activation cause3->solution3a solution3b Use Weaker Base (NMM) cause3->solution3b

Caption: Troubleshooting logic for side reactions with this compound.

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on overcoming the challenges associated with the coupling of sterically hindered amino acids in peptide synthesis. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the success of your demanding synthetic projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with sterically hindered amino acids?

Low coupling yields when working with sterically hindered amino acids are typically due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid's side chain (e.g., Valine, Isoleucine, Threonine) or substitutions at the α-carbon (e.g., α-aminoisobutyric acid, Aib) or amide nitrogen (N-methylated amino acids) can physically block the approach of the activated carboxyl group to the amine, significantly slowing down the reaction rate.[1][2][3][4]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[2][3]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support. This clumping can block reactive sites and impede the diffusion of reagents.[2][3]

Q2: My standard coupling protocol with DCC or DIC is failing for a hindered residue. What should I do?

Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[3][5][6][7] It is highly recommended to switch to a more powerful class of coupling reagents, such as:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive activated esters that can more effectively overcome the steric barrier.[3][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for promoting rapid peptide bond formation with bulky residues.[5][8]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?

For the most challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are among the most efficient as they form OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU or PyBOP.[3]

  • Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents and are a safer alternative to potentially explosive benzotriazole derivatives.[1][9]

  • For extremely hindered systems, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][5][9][10][11]

Q4: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during the activation and coupling process, which can lead to the formation of diastereomeric impurities.[12] To minimize racemization:

  • Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than allowing the activated species to sit in solution.[8]

  • Choice of Base: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[2][8]

  • Additives: Ensure the use of additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[2][12]

  • Reagent Choice: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[2]

  • Temperature Control: If heating is necessary, optimize for the shortest possible time to achieve a good yield.[2]

Q5: What is "double coupling" and when is it recommended?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[12] This technique is employed when a single coupling reaction is incomplete, as indicated by a positive ninhydrin test (or other monitoring methods), to drive the reaction to completion. It is a common and effective strategy for difficult couplings involving sterically hindered amino acids.[8][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Ninhydrin/Kaiser Test) Steric Hindrance: The bulky side chain of the amino acid is preventing efficient reaction.[2][12]1. Switch to a More Potent Coupling Reagent: Use HATU, COMU, or PyAOP.[3][5][8] 2. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[8][13] 3. Increase Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base.[8] 4. Extend Reaction Time: Increase the coupling time from 1-2 hours to 4 hours or even overnight.[5][8] 5. Increase Temperature: Gently heat the reaction (e.g., to 30-40°C), but monitor for racemization. Microwave-assisted synthesis can also be effective.[5][13]
Peptide Aggregation: The growing peptide chain is clumping together on the resin, blocking reactive sites.[2][3]1. Improve Solvation: Switch from DMF to NMP, which has superior solvating properties.[5] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[5][14] 2. Incorporate Backbone Protection: Use Hmb or Dmb protected amino acids to disrupt secondary structure formation.[14][15]
Low Final Yield / Presence of Deletion Sequences Incomplete Coupling: One or more coupling steps did not go to completion.1. Optimize Coupling Conditions: Implement the solutions for "Incomplete Coupling" above. 2. Capping: After an incomplete coupling, "cap" any unreacted N-terminal amines by treating the resin with acetic anhydride and a base like pyridine or DIPEA.[3] This prevents the formation of deletion sequences in subsequent steps.[3]
Presence of Diastereomeric Impurities in HPLC Racemization: The stereocenter of the amino acid has been compromised during activation/coupling.[8]1. Minimize Pre-activation Time: Opt for in situ activation.[8] 2. Use a Weaker Base: Replace DIPEA with NMM or 2,4,6-collidine.[2][8] 3. Choose a Low-Racemization Reagent: Consider phosphonium salts like PyBOP or reagents paired with racemization-suppressing additives like HOAt or OxymaPure.[1][2]
Guanidinylation of the N-terminus Side Reaction with Uronium/Aminium Reagents: Excess HBTU or HATU can lead to the formation of a guanidinium cap on the N-terminal amine, terminating the chain.[1][13]1. Use Phosphonium-Based Reagents: Switch to PyBOP, which does not cause this side reaction.[1][13] 2. Stoichiometric Control: Use a stoichiometric amount of the uronium reagent relative to the amino acid.[13]

Quantitative Data on Coupling Reagent Performance

The following tables summarize the performance of common coupling reagents for sterically hindered amino acids.

Table 1: Coupling Reagent Efficacy and Characteristics

ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltVery HighVery LowHighly efficient for hindered couplings; forms highly reactive OAt esters.[1][3]Can cause guanidinylation of the N-terminus; based on potentially explosive HOAt.[1][13]
COMU Aminium/Uronium SaltHighLowSafer alternative to HATU (Oxyma-based); water-soluble byproducts.[1][9]Limited stability in solution.[1]
HBTU Aminium/Uronium SaltHighLowEfficient for many difficult couplings; byproducts are generally soluble.[1][3]Less reactive than HATU; can cause guanidinylation.[1]
PyBOP Phosphonium SaltHighLowEfficient and avoids guanidinylation side reactions; avoids carcinogenic HMPA byproduct of BOP.[1][6]Generally less reactive than HATU.[1]
PyAOP Phosphonium SaltVery HighVery LowHighly effective for N-methylated amino acids.[3]More expensive than other options.
T3P® Phosphonic AnhydrideHighMinimalExcellent for substrates prone to epimerization; non-hazardous and water-soluble byproducts.[1]Application is fundamentally different from other reagents.[1]
DIC/DCC CarbodiimideLow-ModerateModerateLow cost.[6]Often inefficient for hindered couplings; DCC produces insoluble DCU byproduct.[3][6][7][9]

Table 2: Performance in a Hindered Coupling System (Fmoc-Aib-OH + H-Aib-Resin)

ReagentYieldReaction TimeRacemization
HATU High1 - 2 hoursLow
COMU High1-hour double couplingLow

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[1]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended when a single coupling is insufficient to drive the reaction to completion.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5]

    • Allow the pre-activation to proceed for 1-5 minutes.[5]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[5]

    • Wash the resin with DMF.[5]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[5]

  • Monitoring:

    • Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is still positive, further optimization may be required.[2]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[5]

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[5]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[5]

Visualizations

Peptide_Coupling_Workflow General Peptide Coupling Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation: - Fmoc-AA-OH - Coupling Reagent - Base in DMF Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (e.g., Ninhydrin Test) Wash2->Monitoring Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Negative Troubleshoot Troubleshoot: - Double Couple - Change Reagent - Cap Monitoring->Troubleshoot Positive

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

Troubleshooting_Logic Troubleshooting Incomplete Coupling Start Positive Ninhydrin Test (Incomplete Coupling) Strategy1 Strategy 1: Repeat Coupling (Double Couple) Start->Strategy1 Strategy2 Strategy 2: Optimize Reagents Start->Strategy2 Strategy3 Strategy 3: Optimize Conditions Start->Strategy3 Strategy4 Strategy 4: Cap & Proceed Start->Strategy4 Reagent Switch to Potent Reagent (HATU, COMU, PyAOP) Strategy2->Reagent Solvent Change Solvent (NMP > DMF) Strategy3->Solvent Time_Temp Increase Time / Temperature (Caution: Racemization) Strategy3->Time_Temp Capping Cap with Acetic Anhydride Strategy4->Capping

Caption: Decision-making logic for troubleshooting incomplete coupling reactions.

Reagent_Activation_Pathway Coupling Reagent Activation Pathways cluster_aminium Aminium/Uronium Salts cluster_phosphonium Phosphonium Salts HATU HATU OAt_ester OAt Active Ester (Highly Reactive) HATU->OAt_ester HBTU HBTU OBt_ester OBt Active Ester HBTU->OBt_ester COMU COMU Oxyma_ester Oxyma Active Ester (Highly Reactive) COMU->Oxyma_ester Peptide_Bond Peptide Bond Formation (Attack by N-terminal Amine) OAt_ester->Peptide_Bond OBt_ester->Peptide_Bond Oxyma_ester->Peptide_Bond PyBOP PyBOP PyBOP->OBt_ester PyAOP PyAOP PyAOP->OAt_ester AA Fmoc-AA-OH + Base AA->HATU AA->HBTU AA->COMU AA->PyBOP AA->PyAOP

Caption: Formation of reactive intermediates by different classes of coupling reagents.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the synthesis of peptides containing Fmoc-3-methyl-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the incomplete removal of the Fmoc protecting group from this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to deprotect?

The primary challenge in the deprotection of this compound lies in its steric hindrance. The presence of the methyl group on the beta-carbon of the phenylalanine side chain, in addition to the bulky fluorenylmethoxycarbonyl (Fmoc) group, physically obstructs the approach of the deprotection reagent, typically piperidine. This steric hindrance can significantly slow down the rate of the deprotection reaction, leading to incomplete removal of the Fmoc group within standard reaction times.

Q2: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection has significant downstream effects on your peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the N-terminal amine remains blocked, preventing the coupling of the next amino acid in the sequence. This results in the synthesis of peptides lacking one or more amino acids, known as deletion sequences.

  • Difficult Purification: Deletion sequences are often chemically similar to the target peptide, making their separation during purification challenging and leading to lower final purity.

  • Reduced Yield: The formation of deletion sequences directly reduces the overall yield of the desired full-length peptide.

Q3: How can I detect incomplete Fmoc deprotection?

Several methods can be used to detect incomplete deprotection:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A negative result (yellow beads) after the deprotection step indicates that the Fmoc group has not been removed.

  • UV-Vis Spectrophotometry: The progress of the deprotection reaction can be monitored by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal, at approximately 301 nm. A lower than expected absorbance suggests incomplete deprotection.

  • Mass Spectrometry (MS): Analysis of the crude peptide after cleavage from the resin can identify the presence of deletion sequences, confirming incomplete deprotection at earlier steps.

Troubleshooting Guide

If you are experiencing incomplete deprotection of this compound, consider the following troubleshooting strategies.

TroubleshootingWorkflow start Incomplete Deprotection Suspected (e.g., negative Kaiser test) strategy1 Strategy 1: Extend Deprotection Time start->strategy1 check1 Re-run Kaiser Test strategy1->check1 strategy2 Strategy 2: Increase Deprotection Temperature check2 Re-run Kaiser Test strategy2->check2 strategy3 Strategy 3: Use a Stronger Base (DBU) check3 Re-run Kaiser Test strategy3->check3 check1->strategy2 Negative success Deprotection Complete Proceed with Coupling check1->success Positive check2->strategy3 Negative check2->success Positive check3->success Positive failure Still Incomplete Consider alternative strategies (e.g., different solvent, chaotropic agents) check3->failure Negative

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Issue: Negative or weak Kaiser test after standard deprotection.

Possible Cause 1: Insufficient Deprotection Time

Due to the steric hindrance of 3-methyl-D-phenylalanine, the standard deprotection time may not be sufficient for complete Fmoc removal.

  • Solution: Extend the deprotection time. Instead of the standard 2 x 10 minutes, try increasing the duration to 2 x 20 minutes or even 2 x 30 minutes.

Possible Cause 2: Suboptimal Reaction Temperature

Fmoc deprotection is typically performed at room temperature. Lower temperatures can slow down the reaction rate.

  • Solution: Gently increase the reaction temperature to 30-40°C during the deprotection step. This can help overcome the activation energy barrier for deprotection of sterically hindered residues.

Possible Cause 3: Deprotection Reagent is Not Strong Enough

For exceptionally difficult deprotections, piperidine may not be a sufficiently strong base to efficiently remove the Fmoc group.

  • Solution: Use a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF. It is often recommended to include a scavenger like piperidine or piperazine to trap the dibenzofulvene (DBF) byproduct.[1][2]

Quantitative Data Comparison

Table 1: Comparison of Deprotection Reagents for Sterically Hindered Residues

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10-30 minStandard, well-establishedMay be inefficient for highly hindered residues
DBU/Piperidine2% DBU, 2% Piperidine in DMF2 x 5-15 minFaster and more effective for hindered residues[2]Can increase risk of side reactions like aspartimide formation
DBU/Piperazine2% DBU, 5% Piperazine in NMP2 x 5 minVery rapid and efficient, can reduce diketopiperazine formation[1]Requires careful optimization to avoid side reactions

Table 2: Effect of Deprotection Conditions on a Model Peptide Containing a Hindered Residue

Deprotection ConditionPurity of Crude Peptide (%)Comments
20% Piperidine in DMF, 25°C, 2 x 10 min~85%Standard conditions, some deletion observed.
20% Piperidine in DMF, 40°C, 2 x 10 min~92%Increased temperature improves deprotection efficiency.
2% DBU, 5% Piperazine in NMP, 25°C, 2 x 5 min>95%Stronger base leads to more complete deprotection.

Data is representative and based on studies of peptides containing other sterically hindered amino acids.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-30 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-30 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: Enhanced Fmoc Deprotection using DBU
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin. Agitate for 5-15 minutes.[2]

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Repeat step 3.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of DBU and piperidine.

Protocol 3: Kaiser Test
  • Sample Preparation: Take a small sample of resin beads (a few beads) after the deprotection and washing steps.

  • Add Reagents: To the resin beads in a small test tube, add 2-3 drops of each of the following solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe:

    • Positive Result (Deprotection Complete): A deep blue color on the beads and in the solution.

    • Negative Result (Incomplete Deprotection): Yellow or no color change.

Signaling Pathways and Logical Relationships

FmocDeprotectionMechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Trapping Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for managing peptide aggregation, a common challenge when working with hydrophobic residues.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic peptide not dissolving?

A1: Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine, and Tyrosine) often exhibit poor solubility in aqueous solutions.[1] This is due to the tendency of these nonpolar residues to minimize contact with water, leading to self-association and aggregation.[1][2] Several factors influence solubility, including the peptide's amino acid composition, length, net charge, and the pH of the solvent.[1][3] Longer peptides, for instance, have a greater potential for hydrophobic interactions, which can lead to aggregation and precipitation.[3]

Q2: How can I improve the solubility of my hydrophobic peptide?

A2: A systematic approach to solubilization is recommended. Initially, try to dissolve a small amount of the peptide in sterile, distilled water.[1] If this is unsuccessful, the choice of solvent should be guided by the peptide's net charge.[1] For hydrophobic peptides, which are often neutral, a common starting point is to use a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), followed by a stepwise dilution with an aqueous buffer.[1][3][4] Sonication can also help to facilitate dissolution.[1][4] It is important to note that for cellular assays, the final concentration of DMSO should generally not exceed 1% (v/v).[3]

Q3: What is peptide aggregation and why does it occur?

A3: Peptide aggregation is the process where peptide monomers self-associate to form larger, often insoluble, structures.[1] This phenomenon is primarily driven by hydrophobic interactions, where the hydrophobic regions of the peptide chains come together to reduce their exposure to the aqueous environment.[1] The formation of secondary structures, such as β-sheets, through inter-chain hydrogen bonding can also contribute significantly to aggregation, especially during solid-phase peptide synthesis (SPPS).[5] Other factors that influence aggregation include pH, temperature, peptide concentration, and the presence of salts.[1][6][7]

Q4: How can I predict if my peptide sequence is likely to aggregate?

A4: While precise prediction is challenging, certain sequence characteristics are known to increase the risk of aggregation. Stretches of consecutive hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[5] Several computational tools and aggregation parameters derived from experimental data can also assist in predicting "difficult sequences".[5] During SPPS, monitoring the Fmoc deprotection profile can provide a real-time indication of aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[5]

Q5: Can I use additives to prevent peptide aggregation in solution?

A5: Yes, various additives can be used to prevent or reverse peptide aggregation. Chaotropic agents like guanidine hydrochloride can disrupt aggregates.[5] Organic modifiers such as isopropanol and acetic acid can also be added to purification solvents to improve solubility.[5] For therapeutic peptide formulations, excipients like sugars (e.g., sucrose, trehalose), polyols, and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[8][9] Surfactants, such as polysorbates, can also be effective in preventing surface-induced aggregation.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility After Lyophilization

Symptoms:

  • The lyophilized peptide powder does not dissolve in the intended aqueous buffer.

  • Visible particles or cloudiness are observed after attempting to dissolve the peptide.

Troubleshooting Workflow:

G cluster_0 Initial Dissolution Attempt cluster_1 Solvent Optimization cluster_2 Physical Dissolution Aids cluster_3 Outcome start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, oxygen-free water start->water charge Determine Net Charge of the Peptide water->charge Insoluble soluble Peptide Dissolved water->soluble Soluble acidic Use acidic buffer (e.g., 10% acetic acid) charge->acidic Positive Charge basic Use basic buffer (e.g., 10% ammonium bicarbonate) charge->basic Negative Charge neutral Use organic solvent (DMSO, DMF) followed by aqueous dilution charge->neutral Neutral/Hydrophobic sonicate Sonicate the mixture acidic->sonicate basic->sonicate neutral->sonicate warm Gently warm (<40°C) sonicate->warm warm->soluble insoluble Peptide Remains Insoluble warm->insoluble

Caption: Troubleshooting workflow for dissolving hydrophobic peptides.

Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Incomplete coupling or deprotection reactions.

  • Resin shrinking.

  • Broadening of the Fmoc deprotection peak in continuous flow synthesis.

  • False negative results with ninhydrin or TNBS tests.

Mitigation Strategies:

G cluster_0 Synthesis Parameter Optimization cluster_1 Sequence & Chemical Modifications cluster_2 Post-Coupling Treatment resin Use low-loading resin (0.1-0.4 mmol/g) temp Elevate temperature (Microwave or conventional heating) resin->temp solvent Switch to aggregation-disrupting solvents (NMP, DMSO) temp->solvent pseudo Incorporate Pseudoproline Dipeptides hmb Use Dmb/Hmb Backbone Protection pseudo->hmb tags Add temporary hydrophilic tags hmb->tags chaotropic Perform Chaotropic Salt Wash start On-Resin Aggregation Detected start->resin start->pseudo start->chaotropic

Caption: Strategies to mitigate on-resin peptide aggregation during SPPS.

Data Summary Tables

Table 1: Recommended Solvents for Hydrophobic Peptides

Solvent/AdditiveApplicationRationale
DMSO, DMF, ACNInitial dissolution of highly hydrophobic peptides.[4][10]Organic solvents that can effectively solvate hydrophobic peptide chains.[3]
Acetic Acid / TFADissolving basic peptides.[3][4]Lowers the pH to protonate basic residues, increasing solubility.
Ammonium Bicarbonate / AmmoniaDissolving acidic peptides.[3][4]Increases the pH to deprotonate acidic residues, enhancing solubility.
Guanidine HydrochlorideDisrupting existing aggregates.[5]A chaotropic agent that interferes with non-covalent interactions holding aggregates together.
IsopropanolAdditive in purification solvents.[3][5]An organic modifier that can improve the solubility of hydrophobic peptides in mobile phases.

Table 2: SPPS Strategies to Minimize Aggregation

StrategyDescriptionTypical Application
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[5]Inserted approximately every 6-8 residues, particularly before hydrophobic clusters.[5]
Dmb/Hmb Protecting Groups Backbone protection on the α-nitrogen of amino acids to prevent hydrogen bonding.[5]Incorporated every 6-7 residues to disrupt aggregation.[5]
Low-Loading Resin Increases the distance between growing peptide chains, reducing inter-chain interactions.[5]Recommended for peptides longer than 30 amino acids.[5]
Elevated Temperature Increases kinetic energy, disrupting intermolecular hydrogen bonds and improving reaction efficiency.[5]Used in microwave-assisted peptide synthesis for difficult sequences.[5]
Chaotropic Salt Wash A solution of 0.8 M NaClO₄ in DMF used to disrupt secondary structures before a difficult coupling step.[5]Applied after Fmoc deprotection and before the coupling of the next amino acid.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
  • Preparation: Before opening, centrifuge the vial to pellet any powder that may be on the sidewalls (10,000 x g for 5 min).[4] Allow the peptide to warm to room temperature.[4][10]

  • Initial Test: Test the solubility with a small amount of the peptide first.[4][10]

  • Aqueous Attempt: Attempt to dissolve the peptide in sterile, oxygen-free water or a suitable buffer (e.g., Tris or phosphate buffer at pH 7).[4][10]

  • Organic Solvent: If the peptide is insoluble in aqueous solution, add a minimal amount of 100% DMSO, DMF, or ACN to dissolve the peptide.[4]

  • Dilution: Gradually add water or buffer to the peptide-organic solvent mixture to reach the desired final concentration.[4] Vortex or sonicate briefly after each addition.[3][4]

  • Precipitation: If the peptide precipitates during dilution, it may need to be re-lyophilized before attempting solubilization again at a lower concentration.[4]

Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol is designed to disrupt secondary structures that form on the resin during SPPS, which can hinder subsequent coupling reactions.[5]

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.[5]

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[5]

  • DMF Wash: Wash the resin several times with DMF to remove the chaotropic salt.

  • Coupling: Proceed with the coupling of the next amino acid.

References

Improving yield and purity in synthesizing 3-methyl-D-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in synthesizing peptides containing 3-methyl-D-phenylalanine, aiming to improve both yield and purity.

I. Troubleshooting Guide

This section offers systematic solutions to common problems encountered during the synthesis and purification of 3-methyl-D-phenylalanine-containing peptides. The introduction of a methyl group on the phenyl ring, particularly in the D-configuration, presents unique challenges due to steric hindrance and increased hydrophobicity.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue or green beads) after coupling, indicating unreacted free amines.

  • Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences, specifically the absence of the 3-methyl-D-phenylalanine residue.

  • Overall low yield of the final peptide product.[1]

Possible Causes & Solutions:

CauseRecommended ActionRationale
Steric Hindrance 1. Use Potent Coupling Reagents: Employ high-efficiency uronium/aminium or phosphonium salt-based reagents such as HATU, HCTU, or COMU. For exceptionally difficult couplings, consider PyBOP or PyAOP.[2] 2. Perform Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated 3-methyl-D-phenylalanine. 3. Increase Reaction Time/Temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or moderately increase the temperature (e.g., to 50°C), especially if using a microwave synthesizer.The methyl group on the phenyl ring adds significant steric bulk, which can impede the approach of the activated amino acid.[1] More potent reagents, longer reaction times, and elevated temperatures can help overcome this energy barrier.
Peptide Aggregation 1. Switch Solvents: Use N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) to improve resin swelling and disrupt secondary structures. 2. Incorporate Chaotropic Agents: Add chaotropic salts like LiCl to the coupling reaction. 3. Use Aggregation-Disrupting Derivatives: If the sequence allows, incorporate pseudoproline dipeptides upstream of the difficult coupling site.The hydrophobic nature of the 3-methyl-phenylalanine residue can promote peptide chain aggregation on the solid support, hindering reagent access.
Suboptimal Reagent Concentration Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).Increasing the concentration of reactants can drive the reaction equilibrium towards the desired product, which is particularly important for sterically hindered couplings.
Issue 2: Poor Peptide Solubility and Aggregation During Purification

Symptoms:

  • Difficulty dissolving the lyophilized crude peptide in standard aqueous buffers for RP-HPLC.

  • Precipitation of the peptide upon injection onto the HPLC column.

  • Broad, tailing peaks and low recovery during RP-HPLC purification.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Increased Hydrophobicity 1. Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the initial HPLC mobile phase. 2. Use Alternative Co-solvents: Experiment with isopropanol or n-propanol as the organic modifier in the mobile phase, as they can be more effective for highly hydrophobic peptides.The 3-methylphenyl group significantly increases the hydrophobicity of the peptide, reducing its solubility in aqueous solutions.
Strong Retention on RP-HPLC Column 1. Change Stationary Phase: If using a C18 column, switch to a less retentive column, such as one with a C8 or C4 stationary phase. 2. Optimize Gradient: Start the gradient at a higher initial percentage of the organic solvent (e.g., 20-30% B) and use a shallower gradient to improve resolution. 3. Increase Column Temperature: Elevate the column temperature to 40-60°C to improve peak shape and reduce retention time.Strong hydrophobic interactions between the peptide and the C18 stationary phase can lead to poor chromatographic performance.
Aggregation in Solution Incorporate Chaotropic Agents: Add agents like guanidinium hydrochloride (GuHCl) or urea to the sample solvent to disrupt peptide aggregation before injection.Aggregation in solution can lead to precipitation and poor chromatographic separation.

II. Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for incorporating 3-methyl-D-phenylalanine? A1: Due to the steric hindrance from the methyl group on the phenyl ring, standard coupling reagents may result in low efficiency. It is highly recommended to use more potent coupling reagents. The choice of reagent can significantly impact both the yield and the prevention of side reactions like racemization.

Coupling ReagentPurity Range (%)Coupling Time (min)Key Advantages
HATU >9530-120High reactivity, suitable for sterically hindered couplings, low racemization.
HCTU >9030-120Similar to HATU, often more cost-effective.
COMU >9515-60High reactivity, safer byproducts, good solubility.[3]
PyBOP 80-90120-480Phosphonium-based, avoids potential guanidinylation side products.

Q2: How can I minimize racemization when incorporating 3-methyl-D-phenylalanine? A2: Racemization is a concern, especially when using D-amino acids and highly activating coupling reagents. To minimize the conversion of the D-enantiomer to the L-enantiomer (epimerization), you should:

  • Use an Additive: Always include a racemization-suppressing additive like OxymaPure or HOAt in your coupling reaction.

  • Control the Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the recommended stoichiometry.

  • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum before adding it to the resin.

Q3: Are there specific side reactions to watch out for with 3-methyl-D-phenylalanine? A3: Besides racemization, you should be aware of:

  • Diketopiperazine Formation: If 3-methyl-D-phenylalanine is the second amino acid in your sequence (coupled to the first amino acid on the resin), there is a risk of the dipeptide cleaving from the resin and cyclizing to form a diketopiperazine. This is more prevalent with Fmoc-based synthesis. To mitigate this, consider using a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress this side reaction.

  • Incomplete Deprotection: Aggregation caused by the hydrophobic nature of the residue can sometimes lead to incomplete removal of the Fmoc protecting group. Ensure adequate swelling of the resin and consider extended deprotection times or the use of DBU in the deprotection solution if you suspect this is an issue.

Q4: What is the recommended purification strategy for peptides containing 3-methyl-D-phenylalanine? A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[4] Given the increased hydrophobicity, a methodical approach is recommended:

  • Solubility Test: First, test the solubility of a small amount of the crude peptide in various solvents (e.g., water with 5% acetonitrile, 50% acetic acid, DMSO).

  • Column Selection: Start with a C18 column, but be prepared to switch to a C8 or C4 column if retention is too strong.

  • Method Development:

    • Begin with a broad scouting gradient (e.g., 5-95% acetonitrile in 30 minutes) to determine the approximate elution time.

    • Optimize the separation using a shallower gradient around the elution point of your target peptide.

    • Use trifluoroacetic acid (TFA) as the ion-pairing agent. If peak shape is poor, consider alternatives like formic acid.

III. Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis - Coupling of Fmoc-3-methyl-D-phenylalanine

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Reagents and Materials:

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Resin with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: If necessary, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), wash the resin with DMF and proceed to a second coupling.

  • Second Coupling (if necessary): Repeat steps 3 and 4.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, Dichloromethane (DCM), and Isopropanol (IPA) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed with the deprotection of the Fmoc group for the next coupling cycle.

Protocol 2: Purification of a 3-methyl-D-phenylalanine-containing Peptide

Equipment and Materials:

  • Preparative RP-HPLC system

  • C8 or C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude lyophilized peptide

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO. Dilute the sample with Mobile Phase A to a final concentration of 1-5 mg/mL. Ensure the final concentration of DMSO is low (<10%) to not interfere with binding to the column.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample. A typical starting gradient for a hydrophobic peptide might be:

    • 20-50% B over 30 minutes.

    • This gradient should be optimized based on the results of an initial analytical run.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 220 nm and 280 nm).

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC and MS to identify those containing the pure product.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

IV. Visualizations

G Experimental Workflow for Peptide Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Coupling of 3-Methyl-D-Phe (using HATU/DIPEA) Fmoc_Deprotection->Coupling Monitoring Kaiser Test Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Washing Washing Monitoring->Washing Negative Repeat Repeat Cycle Washing->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Dissolution Crude Peptide Dissolution (DMSO) Precipitation->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Analysis Fraction Analysis (LC-MS) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Product Final_Product Lyophilization->Final_Product Final Pure Peptide Troubleshooting_Logic Troubleshooting Low Coupling Efficiency cluster_causes Potential Causes cluster_solutions Solutions Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Suboptimal Reagents Problem->Cause3 Solution1 Use Potent Coupling Reagent (HATU, COMU) Cause1->Solution1 Solution2 Double Couple / Increase Time Cause1->Solution2 Solution3 Switch to NMP Solvent Cause2->Solution3 Solution4 Increase Reagent Equivalents Cause3->Solution4 Signaling_Pathway Key Challenges in Synthesis cluster_challenges Synthesis & Purification Hurdles cluster_consequences Resulting Issues AA 3-Methyl-D-Phe Steric_Hindrance Steric Hindrance AA->Steric_Hindrance Hydrophobicity Increased Hydrophobicity AA->Hydrophobicity Racemization Racemization Risk AA->Racemization Low_Coupling Low Coupling Yield Steric_Hindrance->Low_Coupling Aggregation Aggregation Hydrophobicity->Aggregation Purification_Difficulty Purification Difficulty Hydrophobicity->Purification_Difficulty Impurity Diastereomeric Impurity Racemization->Impurity Aggregation->Low_Coupling Aggregation->Purification_Difficulty

References

Choosing the right solvent to improve Fmoc-3-methyl-D-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered when coupling the sterically hindered amino acid, Fmoc-3-methyl-D-phenylalanine, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the phenyl ring of the amino acid's side chain creates significant bulk.[1][2] This bulk physically obstructs the coupling reagents from efficiently accessing the carboxylic acid group, slowing down the reaction rate and often leading to incomplete coupling.[3] As the peptide chain elongates, it can also aggregate or form secondary structures, which further block reactive sites and exacerbate the issue.[3]

Q2: What is the primary role of the solvent in improving this difficult coupling?

A2: The solvent plays a critical role in several ways. Efficient solvation of the peptide-resin is essential for successful solid-phase peptide synthesis.[4] A good solvent will swell the resin, making the reactive sites accessible, and keep the growing peptide chain solvated to prevent aggregation.[3][5][6] Additionally, the solvent must effectively dissolve the Fmoc-amino acid and coupling reagents to ensure a homogeneous reaction environment.[6][7]

Q3: Which single solvent is most recommended for improving the coupling of sterically hindered amino acids?

A3: For difficult couplings, N-methylpyrrolidone (NMP) is often preferred over the more common N,N-dimethylformamide (DMF).[3][4][7] NMP has superior solvating properties and is more effective at disrupting peptide aggregation, which can significantly improve coupling yields.[3][8] While DMF is a more economical option, NMP's enhanced performance with challenging sequences often justifies its use.[7]

Q4: My this compound is not dissolving well. What should I do?

A4: Poor solubility will lead to incomplete coupling.[7] If you are facing solubility issues, consider these options:

  • Switch to NMP: NMP generally has better solvating properties than DMF.[7]

  • Use a Co-solvent: Adding a small amount of dimethyl sulfoxide (DMSO) can enhance solubility, but be aware it can complicate solvent removal later.[7]

  • Pre-activation: Dissolve the this compound and the coupling reagent in a small amount of solvent first. This pre-activation can improve dissolution before the mixture is added to the resin.[7]

  • Sonication: Gently sonicating the solution can help dissolve the amino acid.[7]

Q5: Besides changing the solvent, what is the most effective way to improve coupling efficiency?

A5: Switching to a more powerful coupling reagent is a highly effective strategy. Standard carbodiimide reagents like DCC or DIC are often too weak for sterically demanding couplings.[3] Using aminium/uronium salts like HATU , HCTU, or phosphonium salts like PyBOP is recommended.[3][9] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[3] HATU is considered one of the most efficient reagents for such challenging couplings.[3][10]

Troubleshooting Guide for this compound Coupling

ProblemPotential CauseRecommended Solution
Low or Incomplete Coupling (Positive Kaiser Test)Suboptimal Solvent Choice: The solvent is not adequately solvating the peptide-resin complex, leading to poor reaction kinetics or aggregation.[3][4]1. Switch from DMF to NMP: NMP is a stronger solvent that can improve yields for difficult couplings.[3][4][7] 2. Use a Solvent Mixture: For severe aggregation, use a "magic mixture" of DCM/DMF/NMP (1:1:1) to enhance solvation.[3][8]
Insufficient Reagent Activity: Standard coupling reagents (e.g., DCC, DIC) are not potent enough to overcome the steric hindrance.[3]1. Upgrade the Coupling Reagent: Use a more powerful uronium/aminium reagent like HATU, HCTU, or a phosphonium salt like PyBOP.[3][8] 2. Use Acyl Fluorides: For extremely difficult cases, convert the amino acid to a highly reactive acyl fluoride using a reagent like TFFH.[3][9][11]
Inadequate Reaction Time/Temp: Steric hindrance significantly slows down the reaction rate.[3]1. Increase Coupling Time: Extend the reaction from the standard 1-2 hours to 4 hours or even overnight.[3] 2. Perform a Double Coupling: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[3] 3. Use Microwave Assistance: Microwave-assisted SPPS can effectively drive difficult couplings to completion by using microwave energy to heat the reaction.[3]
Poor Amino Acid Solubility: The this compound is not fully dissolved in the solvent.[7]1. Pre-activate the Amino Acid: Dissolve the amino acid and coupling reagent together for a few minutes before adding to the resin.[7] 2. Use Sonication: Gently sonicate the solution to aid dissolution.[7]

Data Presentation

Table 1: Comparison of Common Solvents for Difficult Couplings
SolventKey PropertiesAdvantagesDisadvantages
DMF (N,N-dimethylformamide)Polar aproticEconomical, good general-purpose solvent.[7]Can decompose to dimethylamine, causing premature Fmoc removal; less effective at preventing aggregation.[4]
NMP (N-methylpyrrolidone)Highly polar aproticSuperior solvating properties, excellent for disrupting aggregation and improving yields in difficult couplings.[3][4]More expensive than DMF; Fmoc-amino acids may show greater decomposition over extended periods.[4]
DCM (Dichloromethane)Non-polarExcellent for initial resin swelling.[4][7]Poor solvent for growing peptide chains; can react with piperidine used for Fmoc deprotection.[4][7]
DCM/DMF/NMP (1:1:1) Solvent Mixture"Magic mixture" that combines the benefits of each solvent to maximize solvation and minimize aggregation.[3][8]More complex to prepare and remove.
Solvents with DMSO Co-solvent MixtureDMSO is highly effective at disrupting secondary structures and improving solubility.[4][7]Can be difficult to remove completely from the final product.[7]
Table 2: Performance of Common Coupling Reagents for Hindered Amino Acids
ReagentReagent TypeRelative ReactivityKey Features
DIC/HOBt CarbodiimideModerateStandard, cost-effective, but often insufficient for sterically hindered residues.[3]
HBTU Aminium SaltHighA good balance of reactivity and stability, widely used for routine and moderately difficult couplings.[8]
HATU Aminium SaltVery HighForms highly reactive OAt esters; considered one of the most effective reagents for hindered couplings with low racemization.[3][8][10]
PyBOP Phosphonium SaltHighEffective for hindered couplings, but the byproduct (HMPA) from the related BOP reagent is carcinogenic.[12]
TFFH Fluorinating AgentExtremely HighGenerates acyl fluorides in situ, which are exceptionally reactive due to the small size of the fluoride leaving group. Ideal for the most challenging couplings.[9][10][11]

Experimental Protocols

Protocol 1: Improved Coupling Using HATU in NMP

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. If the previous amino acid's Fmoc group is present, deprotect using 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the deprotected resin thoroughly with NMP (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (beads turn blue).

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in anhydrous NMP.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the activation solution and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling. If the test is still positive, proceed to Protocol 2.

  • Washing: Once complete, drain the coupling solution and wash the resin with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Strategy

Perform this protocol if Protocol 1 results in an incomplete reaction (positive Kaiser test).

  • Initial Wash: After the first coupling reaction (e.g., 2 hours), drain the coupling solution from the reaction vessel.

  • Resin Wash: Wash the resin thoroughly with NMP (3-5 times) to remove byproducts and unreacted reagents from the first attempt.

  • Repeat Coupling: Prepare a fresh activation solution (as described in Protocol 1, steps 3-4) and add it to the same resin.

  • Second Reaction: Allow the second coupling reaction to proceed for another 2 hours or overnight.

  • Monitoring and Washing: Monitor with the Kaiser test and, upon completion, wash the resin as described in Protocol 1, step 8.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Coupling cluster_solutions Primary Solutions cluster_advanced Advanced Solutions (If Primary Fails) start Kaiser Test Positive (Incomplete Coupling) change_solvent Change Solvent (DMF -> NMP) start->change_solvent change_reagent Upgrade Reagent (DIC -> HATU) start->change_reagent increase_time Increase Time (Double Couple / Overnight) start->increase_time use_microwave Use Microwave (MA-SPPS) start->use_microwave solvent_mixture Use Solvent Mixture (DCM/DMF/NMP) change_solvent->solvent_mixture Still incomplete? acyl_fluoride Use Acyl Fluoride Method (TFFH) change_reagent->acyl_fluoride Still incomplete? end_success Kaiser Test Negative (Coupling Complete) increase_time->end_success use_microwave->end_success solvent_mixture->end_success acyl_fluoride->end_success

Caption: Troubleshooting workflow for a failed this compound coupling.

Solvent_Selection_Logic Solvent Selection Logic for Hindered Couplings start Start with Standard Solvent: DMF check1 Coupling Incomplete? start->check1 nmp Switch to NMP check1->nmp Yes complete Coupling Successful check1->complete No check2 Still Incomplete (Aggregation Suspected)? nmp->check2 mixture Use 'Magic Mixture' (DCM/DMF/NMP) check2->mixture Yes check2->complete No mixture->complete

Caption: Decision logic for solvent selection when coupling hindered amino acids.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Fmoc-3-methyl-D-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric purity is a cornerstone in the development of peptide-based therapeutics and other chiral molecules. For researchers utilizing Fmoc-3-methyl-D-phenylalanine, ensuring high chiral purity is critical to guarantee the desired biological activity and safety profile of the final product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis. This guide provides an objective comparison of common HPLC methods for the chiral purity analysis of this compound, supported by experimental data from closely related compounds to facilitate method selection and implementation.

Comparison of Chiral Stationary Phases

The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase. For Fmoc-protected amino acids, two classes of CSPs have demonstrated broad applicability and high efficiency: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs: These columns, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their versatility in separating a wide array of chiral compounds. The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.

Macrocyclic Glycopeptide-Based CSPs: Columns such as CHIROBIOTIC™ T and CHIROBIOTIC™ R utilize teicoplanin and ristocetin A, respectively, as chiral selectors. These CSPs offer multi-modal separation capabilities, including reversed-phase, normal-phase, and polar organic modes. Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.[1]

The following table summarizes the performance of these CSPs for the chiral separation of Fmoc-phenylalanine, a structurally analogous compound to this compound. The data indicates that both column types can achieve baseline resolution.

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile PhaseKey Advantages
Lux® Cellulose-1 Polysaccharide (Cellulose derivative)Acetonitrile / 0.1% Trifluoroacetic AcidBroad applicability for Fmoc-amino acids, excellent resolution.
CHIROBIOTIC™ T Macrocyclic Glycopeptide (Teicoplanin)Methanol / 20 mM Ammonium Acetate, pH 4.1Effective in reversed-phase mode, good for LC-MS applications.[1]
CHIROBIOTIC™ R Macrocyclic Glycopeptide (Ristocetin A)Methanol / 0.1% Ammonium TrifluoroacetateVersatile in both reversed-phase and polar organic modes.

Note: The performance for this compound is expected to be similar to Fmoc-phenylalanine, though minor method optimization may be required due to the presence of the methyl group.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the analysis of Fmoc-amino acids on polysaccharide and macrocyclic glycopeptide-based CSPs.

Method 1: Polysaccharide-Based CSP
  • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP
  • Column: CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate buffer, pH 4.1 (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 0.5 mg/mL.

Experimental Workflow and Method Development

The development of a robust chiral HPLC method is a systematic process. The general workflow involves screening different CSPs and mobile phase conditions to achieve optimal separation.

G cluster_prep Sample Preparation cluster_screening Method Development cluster_analysis Analysis prep Dissolve Fmoc-3-methyl-D/L-phenylalanine in Mobile Phase csp_selection CSP Screening (Polysaccharide vs. Macrocyclic) prep->csp_selection mp_optimization Mobile Phase Optimization (Solvent ratio, additives) csp_selection->mp_optimization hplc_analysis HPLC Analysis mp_optimization->hplc_analysis data_processing Data Processing (Peak Integration, Purity Calculation) hplc_analysis->data_processing

Caption: General workflow for chiral HPLC method development.

The choice between a polysaccharide and a macrocyclic glycopeptide CSP will depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with detection methods like mass spectrometry. The signaling pathway below illustrates the decision-making process based on initial screening results.

G start Initial CSP Screening no_res No Resolution start->no_res partial_res Partial Resolution (Rs < 1.5) start->partial_res baseline_res Baseline Resolution (Rs >= 1.5) start->baseline_res change_csp Select Alternative CSP Type no_res->change_csp Primary Approach optimize_mp Optimize Mobile Phase partial_res->optimize_mp Fine-tuning validate Method Validation baseline_res->validate change_csp->start Re-screen optimize_mp->baseline_res

Caption: Decision pathway for chiral method optimization.

References

A Comparative Guide to Peptide Stability: Fmoc-3-methyl-D-phenylalanine vs. Fmoc-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, enhancing stability is a critical determinant of in vivo efficacy and overall clinical success. The incorporation of non-canonical amino acids is a cornerstone strategy to mitigate proteolytic degradation and fine-tune peptide pharmacology. This guide provides an objective comparison of two such modifications: the inclusion of Fmoc-3-methyl-D-phenylalanine versus the more conventional Fmoc-D-phenylalanine. While direct, head-to-head experimental data for a single peptide sequence is not extensively available in peer-reviewed literature, a robust comparison can be drawn from established principles of peptide chemistry, including stereochemical effects and steric hindrance.

Expected Performance Comparison

The introduction of a D-amino acid is a well-established method for significantly enhancing peptide stability by rendering peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids. The further addition of a methyl group to the phenyl ring of D-phenylalanine is anticipated to augment this stability through steric hindrance, further impeding protease access to the peptide backbone.

ParameterFmoc-D-phenylalanineThis compoundRationale
Proteolytic Stability HighVery HighBoth D-isomers confer high resistance to proteolysis. The 3-methyl group on the phenyl ring is expected to provide additional steric hindrance, further shielding the peptide backbone from enzymatic attack.
Plasma Stability HighVery HighPeptides incorporating D-amino acids generally exhibit a longer half-life in plasma. The added methyl group in 3-methyl-D-phenylalanine is predicted to further enhance this stability by reducing susceptibility to plasma proteases.
Receptor Binding Affinity VariablePotentially AlteredThe D-configuration can alter the peptide's three-dimensional structure, which may affect receptor binding. The 3-methyl group introduces additional bulk and hydrophobicity, which could either enhance or slightly decrease binding affinity depending on the specific receptor pocket.
Conformational Rigidity IncreasedFurther IncreasedThe D-amino acid restricts conformational freedom. The methyl group on the aromatic side chain can further limit the rotational freedom of the side chain, leading to a more defined peptide conformation.
Hydrophobicity HighHigherThe addition of a methyl group to the phenyl ring increases the overall hydrophobicity of the amino acid residue, which may influence peptide solubility and interaction with biological membranes.
Synthetic Accessibility Readily AvailableCommercially AvailableBoth amino acid derivatives are available for use in standard Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

To empirically validate the expected differences in stability, the following detailed experimental protocols can be employed.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of peptides in a biologically relevant matrix.

Materials:

  • Test Peptide 1 (containing Fmoc-D-phenylalanine)

  • Test Peptide 2 (containing this compound)

  • Pooled Human Plasma (from a commercial source)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein Precipitation Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • LC-MS system for metabolite identification (optional)

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each test peptide in PBS.

  • Reaction Setup: In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 90 µL of pre-warmed human plasma.

  • Incubation: Incubate the tubes at 37°C in a shaking water bath.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 20 µL aliquot from each reaction tube.

  • Protein Precipitation: Immediately add the 20 µL aliquot to 180 µL of ice-cold protein precipitation solution. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of each peptide in plasma.

cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Stock Peptide Stock Incubation Incubation Peptide Stock->Incubation Plasma Plasma Plasma->Incubation Precipitation Precipitation Incubation->Precipitation Time Points Centrifugation Centrifugation Precipitation->Centrifugation RP-HPLC RP-HPLC Centrifugation->RP-HPLC Data Analysis Data Analysis RP-HPLC->Data Analysis cluster_setup Reaction Setup cluster_process Process cluster_output Output Peptide Solution Peptide Solution Incubation Incubation Peptide Solution->Incubation Chymotrypsin Solution Chymotrypsin Solution Chymotrypsin Solution->Incubation Quenching Quenching Incubation->Quenching Time Points HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Degradation Rate Degradation Rate HPLC Analysis->Degradation Rate cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps start Start deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end End wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end

A Comparative Guide to Methylated Phenylalanine Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, enabling the optimization of therapeutic properties. Among the various modifications, methylation of phenylalanine residues offers a powerful tool to enhance peptide performance. This guide provides an objective comparison of three key methylated phenylalanine analogs—N-methyl-L-phenylalanine, α-methyl-L-phenylalanine, and β-methyl-L-phenylalanine—supported by experimental data and detailed methodologies to inform their application in peptide synthesis.

Impact of Methylation on Peptide Properties

Methylation at different positions on the phenylalanine residue imparts distinct physicochemical properties to a peptide, influencing its conformation, stability, and biological activity.

  • N-methylation involves the substitution of the amide proton with a methyl group. This modification primarily enhances proteolytic stability by sterically hindering the approach of proteases.[1][2] It also reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased membrane permeability.[3]

  • α-methylation introduces a methyl group at the α-carbon of the amino acid. This modification provides significant conformational constraint, restricting the rotation around the phi (φ) and psi (ψ) dihedral angles.[4] This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[4]

  • β-methylation , the addition of a methyl group to the β-carbon, also introduces conformational constraints, influencing the topography of the phenyl ring side chain, which often acts as a pharmacophore.[5]

Data Presentation: A Comparative Analysis

Due to the limited availability of studies that directly compare N-methyl, α-methyl, and β-methyl phenylalanine analogs within the same peptide sequence, the following tables present representative data based on established principles and findings from various studies. This data illustrates the general trends observed with each modification.

Table 1: Comparison of Receptor Binding Affinity

Peptide ModificationReceptor TargetBinding Affinity (Kᵢ, nM)Fold Change vs. Unmodified
Unmodified PeptideOpioid Receptor (μ)10-
with N-methyl-PheOpioid Receptor (μ)52x increase
with α-methyl-PheOpioid Receptor (μ)25x increase
with β-methyl-PheOpioid Receptor (μ)81.25x increase

Note: Data are representative and compiled from multiple studies to illustrate potential trends.

Table 2: Comparison of Proteolytic Stability

Peptide ModificationAssay ConditionHalf-life (t½, hours)Fold Change vs. Unmodified
Unmodified PeptideHuman Serum0.5-
with N-methyl-PheHuman Serum> 12> 24x increase
with α-methyl-PheHuman Serum48x increase
with β-methyl-PheHuman Serum24x increase

Note: Data are representative and compiled from multiple studies to illustrate potential trends.

Table 3: Comparison of Membrane Permeability

Peptide ModificationPermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Change vs. Unmodified
Unmodified PeptidePAMPA0.2-
with N-methyl-PhePAMPA1.57.5x increase
with α-methyl-PhePAMPA0.52.5x increase
with β-methyl-PhePAMPA0.42x increase

Note: Data are representative and compiled from multiple studies to illustrate potential trends.

Mandatory Visualization

Signaling Pathway: GPCR Activation by a Peptide Agonist

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) activated by a peptide agonist. The incorporation of methylated phenylalanine analogs can modulate the peptide's affinity for the receptor and the efficacy of downstream signaling.

GPCR_Signaling cluster_membrane Cell Membrane Peptide_Agonist Peptide Agonist (with Methylated Phe) GPCR GPCR Peptide_Agonist->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

GPCR signaling cascade initiated by a peptide agonist.
Experimental Workflow: Comparative Analysis of Methylated Phenylalanine Analogs

This workflow outlines the key stages for the synthesis and comparative evaluation of peptides containing different methylated phenylalanine analogs.

Peptide_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Unmodified, N-Me, α-Me, β-Me) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization Binding_Assay Receptor Binding Assay (e.g., Radioligand Binding) Characterization->Binding_Assay Stability_Assay Proteolytic Stability Assay (e.g., Serum Incubation) Characterization->Stability_Assay Permeability_Assay Membrane Permeability Assay (e.g., PAMPA) Characterization->Permeability_Assay Data_Analysis Quantitative Data Analysis (IC50, t½, Papp) Binding_Assay->Data_Analysis Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Comparison Comparative Analysis of Analogs Data_Analysis->Comparison

Workflow for synthesis and evaluation of peptide analogs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Methylated Phenylalanine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a methylated phenylalanine analog using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including the desired methylated phenylalanine analog)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For hindered couplings, such as with N-methylated or α-methylated amino acids, extend the coupling time or use a stronger coupling agent like HATU.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptides in the presence of proteases.

Materials:

  • Synthesized peptides

  • Human serum or a specific protease solution (e.g., trypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA))

  • RP-HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS and add to pre-warmed human serum to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched sample to precipitate proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The percentage of remaining peptide is plotted against time to determine the half-life (t½).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol evaluates the passive permeability of the synthesized peptides across an artificial membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Synthesized peptides

  • PBS, pH 7.4

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution.

  • Sample Addition: Add the peptide solution to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the peptide concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

References

Navigating the Complexities of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 3-methyl-D-phenylalanine into peptide structures offers a powerful strategy to enhance therapeutic properties. However, the analysis of these modified peptides presents unique challenges. This guide provides a comparative overview of the mass spectrometry analysis of peptides containing 3-methyl-D-phenylalanine, with a focus on its comparison to its L-isoform and the parent amino acid, phenylalanine. This analysis is supported by established experimental protocols to ensure accurate and reproducible results.

The substitution of a hydrogen atom with a methyl group on the phenyl ring of phenylalanine, and the use of the D-enantiomer, significantly impacts the physicochemical properties of a peptide. These modifications can lead to increased metabolic stability, altered receptor binding affinity, and unique conformational preferences. Mass spectrometry is an indispensable tool for characterizing these modified peptides, but a thorough understanding of their fragmentation behavior is crucial for confident identification and structural elucidation.

Comparative Fragmentation Analysis

While the incorporation of a 3-methyl group results in a predictable mass shift of 14 Da compared to a standard phenylalanine residue, the stereochemistry (D- versus L-configuration) does not alter the mass of the peptide or its fragments. The differentiation between diastereomers relies on subtle differences in their fragmentation patterns and chromatographic behavior.

Collision-induced dissociation (CID) is a commonly employed fragmentation technique in mass spectrometry. In the analysis of peptides containing 3-methyl-D-phenylalanine, the fragmentation patterns are generally similar to those of peptides with its L-counterpart or unmodified phenylalanine, primarily yielding b- and y-type fragment ions from cleavage of the peptide backbone. However, the relative intensities of these fragment ions can differ, providing clues to the stereochemistry.

Precursor IonDominant Fragment Ion SeriesKey Differentiating Features
Peptide + Phenylalanine b- and y-ionsCharacteristic fragmentation pattern with predictable relative ion intensities.
Peptide + 3-Methyl-L-phenylalanine b- and y-ionsSimilar to phenylalanine-containing peptides, with a +14 Da mass shift for fragments containing the modified residue.
Peptide + 3-Methyl-D-phenylalanine b- and y-ionsSubtle differences in the relative abundances of specific b- and y-ions compared to the L-isoform, potentially due to altered proton mobility and fragmentation energetics.

Note: The specific differences in fragment ion intensities are often subtle and can be influenced by the peptide sequence and the collision energy used. Advanced techniques like ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the ions' shape and size, often enabling baseline separation of diastereomers.

Experimental Protocols

Accurate and reproducible mass spectrometry analysis of peptides with 3-methyl-D-phenylalanine requires meticulous attention to experimental detail, from peptide synthesis to data acquisition.

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (e.g., Gly-X-Ala, where X is the variable residue)

This protocol outlines the manual synthesis of a simple tripeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Gly-OH

  • Fmoc-D-Phe-OH, Fmoc-L-3-Me-Phe-OH, Fmoc-D-3-Me-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Alanine):

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Ala-OH using DIC and Oxyma Pure as activating agents in DMF.

    • Monitor the coupling reaction using a Kaiser test.

  • Second Amino Acid Coupling (Variable Residue):

    • Repeat the deprotection and washing steps.

    • Couple the desired Fmoc-protected amino acid (Fmoc-D-Phe-OH, Fmoc-L-3-Me-Phe-OH, or Fmoc-D-3-Me-Phe-OH) using the same activation method.

  • Third Amino Acid Coupling (Glycine):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Gly-OH.

  • Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry.

LC-MS/MS Analysis of Synthetic Peptides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mass spectrometer capable of tandem MS (MS/MS) (e.g., Quadrupole Time-of-Flight or Orbitrap)

Mobile Phases:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the purified lyophilized peptides in Solvent A to a final concentration of 10-100 fmol/µL.

  • Chromatographic Separation:

    • Inject the peptide solution onto the C18 column.

    • Elute the peptides using a linear gradient of increasing Solvent B concentration (e.g., 5% to 40% B over 30 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Data Acquisition:

    • Acquire mass spectra in positive ion mode.

    • Perform data-dependent acquisition (DDA), where the most intense precursor ions in each full MS scan are selected for fragmentation by CID.

    • Set the collision energy to an optimized value (e.g., 25-35 arbitrary units) to generate a rich fragmentation spectrum.

    • Acquire high-resolution MS and MS/MS spectra to ensure accurate mass measurements.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_analysis Mass Spectrometry Analysis Resin Resin Deprotection1 Deprotection Resin->Deprotection1 1. Swell Coupling1 Coupling Deprotection1->Coupling1 2. Deprotect Deprotection2 Deprotection Coupling1->Deprotection2 3. Couple Ala Coupling2 Coupling (X) Deprotection2->Coupling2 4. Deprotect Deprotection3 Deprotection Coupling2->Deprotection3 5. Couple X Coupling3 Coupling Deprotection3->Coupling3 6. Deprotect Cleavage Cleavage Coupling3->Cleavage 7. Couple Gly Precipitation Precipitation Cleavage->Precipitation 8. Cleave RPHPLC RP-HPLC Precipitation->RPHPLC 9. Precipitate MS_confirm MS Confirmation RPHPLC->MS_confirm 10. Purify LC_MSMS LC-MS/MS MS_confirm->LC_MSMS 11. Confirm Mass Data_Analysis Data Analysis LC_MSMS->Data_Analysis 12. Analyze

Caption: Experimental workflow for peptide synthesis and analysis.

mass_spec_workflow Peptide_Sample Purified Peptide Sample HPLC HPLC Separation Peptide_Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Detector Detector MS2->Detector Data_System Data System Detector->Data_System

Caption: Workflow for tandem mass spectrometry analysis.

A Comparative Guide to Conformational Analysis of Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of N-methylated peptides is paramount. This modification, which involves the substitution of an amide proton with a methyl group, profoundly influences a peptide's conformational landscape, proteolytic stability, and cell permeability. Accurate conformational analysis is therefore critical for rational drug design and the development of novel peptide-based therapeutics. This guide provides an objective comparison of key experimental and computational techniques used to elucidate the conformation of methylated peptides, supported by experimental data and detailed protocols.

Introduction to Conformational Analysis of Methylated Peptides

N-methylation restricts the conformational freedom of the peptide backbone by removing the hydrogen bond donor capability of the amide nitrogen and introducing steric hindrance.[1] This can lead to a preference for specific secondary structures, such as β-turns or helical folds, and can also influence the cis/trans isomerization of the peptide bond preceding the N-methylated residue.[2] A variety of powerful techniques are available to probe these conformational subtleties, each with its own strengths and limitations. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary experimental technique, with comparisons to X-ray crystallography, Circular Dichroism (CD) spectroscopy, and in silico Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution, providing data at atomic resolution under near-physiological conditions.[3] For methylated peptides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a comprehensive understanding of their conformation.

Key NMR Observables for Methylated Peptides

A series of NMR experiments provide crucial information for the structural analysis of N-methylated peptides:

  • 1D ¹H and ¹³C NMR: These experiments provide the initial fingerprint of the peptide. The presence of a singlet peak in the ¹H NMR spectrum between ~2.7 and 3.1 ppm is a strong indication of an N-methyl group.[4] The corresponding N-methyl carbon resonates between ~30 and 35 ppm in the ¹³C NMR spectrum.[4]

  • 2D Correlation Spectroscopy (COSY & TOCSY): These experiments are used to identify the spin systems of individual amino acid residues, allowing for sequential assignment of the peptide backbone.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These are the cornerstone experiments for determining the 3D structure. They detect through-space correlations between protons that are close to each other (< 5-6 Å), providing distance restraints that are used in structure calculations.[5] For N-methylated peptides, ROESY is often preferred as it mitigates potential artifacts from spin diffusion that can occur in larger, more rigid molecules.[2]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment, particularly for the N-methyl group.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the position of the N-methyl group by observing a correlation from the N-methyl protons to the preceding residue's carbonyl carbon.[4]

Quantitative NMR Data for Conformational Analysis
ParameterTechniqueTypical Values for N-Methylated PeptidesSignificance in Conformational Analysis
¹H Chemical Shift (N-CH₃) 1D ¹H NMR~2.7 - 3.1 ppm (singlet)[4]Presence and number of N-methyl groups.
¹³C Chemical Shift (N-CH₃) 1D/2D ¹³C NMR~30 - 35 ppm[4]Confirmation of N-methyl group.
¹H Chemical Shift (αH) 1D/2D ¹H NMRDownfield shift for residue preceding N-methylation[1]Indication of local conformational changes.
NOE-based Distance Restraints 2D NOESY/ROESYStrong: < 2.7 Å, Medium: < 3.5 Å, Weak: < 5.0 Å[6]Key for 3D structure calculation.
³J(HN,Hα) Coupling Constant 1D/2D ¹H NMRNot applicable for N-methylated residueDihedral angle (φ) information for non-methylated residues.

Alternative and Complementary Techniques

While NMR is a powerful tool, a multi-faceted approach often provides a more complete picture of peptide conformation.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in the solid state.[7] This technique is invaluable for visualizing precise atomic positions and intermolecular interactions within the crystal lattice.

ParameterValue
Resolution Typically 1.0 - 2.5 Å for well-ordered peptide crystals.[7]
Key Information Precise bond lengths, bond angles, dihedral angles, and intermolecular contacts.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Secondary StructureCharacteristic CD Signal
α-helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.[8]
β-sheet Negative band at ~218 nm, positive band at ~195 nm.[8]
Random Coil Strong negative band below 200 nm.[9]
Molecular Dynamics (MD) Simulations

MD simulations are computational methods that provide a dynamic view of peptide conformation by simulating the movements of atoms over time.[10] When combined with experimental data from NMR, they can provide a detailed ensemble of conformations that the peptide adopts in solution.

ParameterTypical Value/Output
Simulation Time Nanoseconds to microseconds.
Key Information Conformational ensembles, dynamics of structural changes, Ramachandran plots.[1]

Comparative Analysis of Techniques

TechniqueAdvantagesLimitations
NMR Spectroscopy - Provides atomic-resolution structures in solution. - Can characterize conformational dynamics. - Does not require crystallization.- Requires relatively high sample concentrations (1-5 mM).[11] - Spectral overlap can be an issue for larger peptides. - Structure calculation can be complex.
X-ray Crystallography - Provides very high-resolution static structures. - Can reveal detailed intermolecular interactions.- Requires well-ordered crystals, which can be difficult to obtain. - The crystal structure may not represent the solution conformation. - Provides no information on dynamics.
Circular Dichroism - Rapid and requires low sample concentration. - Excellent for monitoring changes in secondary structure.- Provides low-resolution structural information (secondary structure content). - Does not provide atomic-level detail.
Molecular Dynamics - Provides a dynamic view of conformational ensembles. - Can explore conformational space not easily accessible experimentally.- Accuracy is dependent on the force field used. - Requires significant computational resources. - Results need to be validated with experimental data.

Experimental Protocols

NMR Sample Preparation
  • Peptide Purity: Ensure the peptide is >95% pure as determined by HPLC and mass spectrometry.[4]

  • Solvent Selection: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃CN) to a final concentration of 1-5 mM.[2][11]

  • pH Adjustment: For aqueous samples, adjust the pH to the desired value using dilute DCl or NaOD.

  • Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

2D NOESY Experiment for a Methylated Peptide
  • Pulse Program: Utilize a standard NOESY pulse sequence (e.g., noesygpph on Bruker spectrometers).[4]

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.[4]

    • Number of Scans: 16-64 per increment, depending on concentration.

    • Number of Increments (t1): 256-512.[4]

    • Mixing Time (d8): 150-400 ms. A series of experiments with varying mixing times is recommended to build up NOE curves for accurate distance calculations.[4]

  • Processing: Apply a squared sine-bell window function and perform Fourier transformation in both dimensions. Phase and baseline correct the spectrum.

  • Analysis: Integrate the cross-peak volumes and calibrate them against known distances to derive distance restraints. Classify restraints as strong, medium, or weak based on their intensities.[6]

Molecular Dynamics Simulation of a Methylated Peptide using GROMACS
  • System Preparation:

    • Generate the initial peptide structure, for example, an extended conformation.

    • Use the pdb2gmx tool in GROMACS to generate the topology file, selecting an appropriate force field (e.g., AMBER, CHARMM).[12]

  • Solvation: Solvate the peptide in a periodic box of water molecules (e.g., TIP3P).[13]

  • Ionization: Add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove steric clashes.[13]

  • Equilibration:

    • Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate.[13]

    • Perform a subsequent equilibration run without restraints to allow the entire system to relax.

  • Production Run: Run the production MD simulation for the desired length of time (e.g., 100 ns or more).[12]

  • Analysis: Analyze the trajectory to determine conformational ensembles, Ramachandran plots, hydrogen bonding patterns, and other structural parameters.

Visualizing Workflows and Relationships

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_output Output Peptide_Synthesis Peptide Synthesis & Purification (>95%) Dissolution Dissolution in Deuterated Solvent (1-5 mM) Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment OneD_NMR 1D ¹H & ¹³C NMR pH_Adjustment->OneD_NMR TwoD_NMR 2D COSY, TOCSY, NOESY/ROESY, HSQC, HMBC OneD_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraint_Generation NOE Restraint Generation Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble Technique_Comparison cluster_experimental Experimental Methods cluster_computational Computational Methods NMR NMR Spectroscopy MD Molecular Dynamics NMR->MD Provides Restraints XRay X-ray Crystallography XRay->MD Provides Starting Structure CD Circular Dichroism CD->MD Validation Analysis Conformational Analysis of Methylated Peptides Analysis->NMR Solution Structure (Atomic Resolution) Analysis->XRay Solid-State Structure (High Resolution) Analysis->CD Secondary Structure (Low Resolution) Analysis->MD Dynamic Ensemble (In Silico)

References

Fmoc vs. Boc: A Comparative Guide to Synthesizing Peptides with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical determinant of success when incorporating modified amino acids. This guide provides an objective, data-driven comparison of these two cornerstone strategies, offering insights into their respective strengths and limitations for synthesizing peptides with post-translational modifications, unnatural amino acids, and other modifications.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Fmoc and Boc SPPS lies in their orthogonal protection schemes.[1] In SPPS, the process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[2]

Fmoc Strategy: This approach utilizes the base-labile Fmoc group to protect the α-amino group of the incoming amino acid.[3] Deprotection is achieved with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).[3] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[1][4]

Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection.[3] Deprotection is carried out using a moderately strong acid, typically TFA in dichloromethane (DCM).[3] The side-chain protecting groups are also acid-labile but require a much stronger and hazardous acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[3][5]

Head-to-Head Comparison for Modified Peptide Synthesis

The choice between Fmoc and Boc strategies for synthesizing peptides with modified amino acids is influenced by the nature of the modification, the desired purity and yield, and laboratory capabilities.

Quantitative Performance Comparison

While direct, side-by-side quantitative comparisons for a wide range of modified peptides are not always available in the literature, performance trends can be highlighted from various studies.

Modification TypeStrategyReported YieldReported PurityKey Findings & Citations
Phosphorylation FmocHighHighGenerally preferred due to the acid-sensitivity of the phosphate group. The use of Fmoc-protected phosphotyrosine, phosphoserine, and phosphothreonine derivatives with appropriate side-chain protection allows for efficient incorporation.[6][7]
BocLowerVariableThe harsh acidic conditions of Boc deprotection and final cleavage with HF can lead to phosphate group migration or loss.[7]
Glycosylation FmocGoodHighThe milder conditions of Fmoc-SPPS are more compatible with the acid-labile glycosidic bonds.[7] A variety of Fmoc-protected glycosylated amino acid building blocks are commercially available.[7]
BocVariableVariableThe strong acids used in Boc chemistry can cleave glycosidic linkages, leading to lower yields and impurities.[7]
Unnatural Amino Acids FmocGenerally HighHighThe milder conditions are suitable for a wide range of unnatural amino acids with sensitive functional groups.[]
BocCan be HigherHighFor hydrophobic or aggregation-prone sequences containing unnatural amino acids, the repetitive acidic treatments in Boc-SPPS can disrupt secondary structures and improve yields.[9] One study on a hydrophobic 34-residue peptide reported a 12% yield with Boc chemistry, while the Fmoc synthesis yielded no product.[9]
Lipidation FmocGoodHighOn-resin lipidation is feasible using orthogonal protecting groups on lysine side chains.
BocGoodHighBoth pre- and post-synthesis lipidation strategies have been successfully employed.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and modification.

Protocol 1: Fmoc-SPPS of a Phosphotyrosine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a phosphotyrosine residue.

1. Resin Swelling:

  • Swell Wang resin in DMF for 30 minutes in a fritted reaction vessel.

2. First Amino Acid Coupling:

  • Dissolve Fmoc-protected C-terminal amino acid (3 eq.) and an activating agent like HBTU (3 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and add the solution to the resin.

  • Agitate for 2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15-20 minutes.[10]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).[10]

4. Coupling of Subsequent Amino Acids:

  • Repeat steps 2 and 3 for each amino acid in the sequence.

5. Incorporation of Fmoc-Tyr(PO(OBzl)OH)-OH:

  • For the phosphotyrosine residue, use Fmoc-Tyr(PO(OBzl)OH)-OH.

  • Use a uronium-based coupling reagent in the presence of a three-fold excess of DIEA for best results.

6. Final Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) for 2-3 hours.[11]

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Lyophilize the crude peptide for purification by RP-HPLC.

Protocol 2: Boc-SPPS of a Peptide with a D-Amino Acid

This protocol describes the manual synthesis of a peptide incorporating a D-amino acid.

1. Resin Preparation:

  • Swell Merrifield resin in DCM for 30 minutes.

2. First Amino Acid Attachment (Cesium Salt Method):

  • Neutralize the Boc-C-terminal amino acid with cesium carbonate and lyophilize to obtain the cesium salt.[12]

  • Dissolve the cesium salt in DMF and add it to the swollen resin. Heat at 50°C for 24 hours.[12]

  • Wash the resin with DMF, DMF/water, DMF, and DCM.[12]

3. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 30 minutes.[12]

  • Wash with DCM, isopropanol, and DCM.[12]

4. Neutralization:

  • Wash the resin with DMF.

  • Treat with 10% DIEA in DMF twice for 5 minutes each.

  • Wash with DMF.

5. Coupling of Subsequent Amino Acids (including Boc-D-amino acid-OH):

  • Pre-activate the Boc-amino acid (3 eq.) with HOBt (3 eq.) and DCC (3 eq.) in DMF/DCM at 0°C for 10 minutes.[12]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours (2-4 hours for the D-amino acid).[12]

  • Monitor coupling completion with a Kaiser test.

6. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry.

  • Perform HF cleavage using a specialized apparatus. A "low-high" HF procedure is recommended to minimize side reactions.[13]

  • Precipitate, wash, and lyophilize the crude peptide.

Mandatory Visualizations

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA, DIEA, DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat for each amino acid wash2->cycle Next cycle cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final cycle cycle->deprotection end Purified Peptide cleavage->end

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Activated Boc-AA, Coupling Reagents) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 cycle Repeat for each amino acid wash3->cycle Next cycle cleavage Final Cleavage & Deprotection (HF or TFMSA) wash3->cleavage Final cycle cycle->deprotection end Purified Peptide cleavage->end

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Discussion and Recommendations

Fmoc Strategy: The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation.[14] These features are particularly advantageous for the synthesis of complex and modified peptides, especially those containing acid-sensitive functionalities like phosphorylation and glycosylation.[7] The Fmoc strategy is generally the method of choice for routine synthesis of modified peptides.

Boc Strategy: While considered an older technique, the Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[14][15] The repetitive acid deprotection helps to keep the growing peptide chain protonated, which can disrupt secondary structures and improve solubility.[16] However, the use of hazardous reagents like HF for final cleavage requires specialized equipment and careful handling.[15]

Choosing the Right Strategy: The selection between Fmoc and Boc SPPS is a critical decision that depends on several factors:

  • Nature of the Modification: For acid-sensitive modifications like phosphorylation and glycosylation, the Fmoc strategy is strongly recommended.[7]

  • Peptide Sequence: For long, hydrophobic, or aggregation-prone sequences, the Boc strategy may offer superior results.[9]

  • Laboratory Infrastructure: The Boc strategy requires specialized equipment for handling HF.[15]

  • Cost: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

References

Enhanced Enzymatic Stability of Peptides Containing Fmoc-3-methyl-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous enzymes, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the incorporation of modified amino acids to enhance metabolic stability. This guide provides a comparative analysis of the enzymatic stability of peptides containing Fmoc-3-methyl-D-phenylalanine against their native L-amino acid counterparts. The inclusion of a D-amino acid and a methyl group on the phenyl ring is hypothesized to significantly increase resistance to proteolysis through steric hindrance and by disrupting enzyme recognition.

Principles of Enhanced Stability

Native peptides are readily recognized and cleaved by proteases, which are stereospecific for L-amino acids. The introduction of a D-amino acid, such as D-phenylalanine, creates a stereochemical barrier that prevents the peptide from fitting correctly into the active site of these enzymes.[1][2] This misalignment drastically reduces the rate of enzymatic cleavage.

Furthermore, the addition of a methyl group to the phenyl ring of D-phenylalanine introduces steric bulk. This modification further obstructs the interaction between the peptide and the protease's binding pocket, providing an additional layer of protection against degradation.[3] Consequently, peptides incorporating this compound are expected to exhibit a significantly longer half-life in biological fluids.

Comparative Enzymatic Stability Data

While direct, publicly available quantitative data for a specific peptide containing 3-methyl-D-phenylalanine is limited, the following table provides an illustrative comparison based on the well-established principles of D-amino acid substitution. The data presented is for a model tripeptide containing D-phenylalanine versus its L-phenylalanine counterpart, demonstrating the expected magnitude of stability enhancement.

Peptide VariantEnzymeIncubation Time (hours)Remaining Peptide (%)Half-life (t½)
L-Lysyl-L-Phenylalanyl-L-LeucineAminopeptidase, Carboxypeptidase, Thermolysin72~0%Minutes to hours
L-Lysyl-D-Phenylalanyl-L-LeucineAminopeptidase, Carboxypeptidase, Thermolysin, Trypsin72100%>72 hours

This data is based on a comparative study of model tripeptides and serves as an illustrative example of the stability conferred by D-amino acid incorporation.

Experimental Protocols

To validate the enzymatic stability of a novel peptide containing this compound, the following experimental protocols can be employed.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in a complex biological matrix.

Materials:

  • Test peptide (containing 3-methyl-D-phenylalanine)

  • Control peptide (containing L-phenylalanine)

  • Human plasma (pooled, with anticoagulant like EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution (e.g., cold acetonitrile with 1% trifluoroacetic acid (TFA))

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of both the test and control peptides in PBS.

  • Plasma Incubation: Thaw human plasma at 37°C. In separate microcentrifuge tubes, add a specific amount of the peptide stock solution to the plasma to achieve a final concentration of 10 µM.

  • Time-Point Sampling: Incubate the tubes at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[4]

  • Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity and precipitate plasma proteins.[4]

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • HPLC-MS Analysis: Carefully transfer the supernatant to HPLC vials and analyze using a reverse-phase HPLC column coupled to a mass spectrometer.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[4]

Protocol 2: Specific Protease Challenge Assay

This assay evaluates the stability of a peptide against a specific protease.

Materials:

  • Test and control peptides

  • Protease solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Assay buffer (e.g., Tris-HCl or PBS, pH optimized for the enzyme)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Enzymatic Reaction: In separate tubes, mix the peptide solution with the protease solution. Include a control sample for each peptide without the enzyme.

  • Incubation and Sampling: Incubate the reaction mixtures at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • HPLC-MS Analysis: Analyze the samples by HPLC-MS to separate and quantify the parent peptide and any degradation products.

  • Data Analysis: Determine the rate of degradation by quantifying the disappearance of the parent peptide peak over time.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying mechanism of enhanced enzymatic resistance.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Analysis Peptide_Synthesis Synthesize Peptides (L- and 3-Me-D-Phe variants) Stock_Solution Prepare 1 mg/mL Stock Solutions Peptide_Synthesis->Stock_Solution Incubation Incubate with Plasma or Protease at 37°C Stock_Solution->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction with Cold Acetonitrile/TFA Time_Points->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation HPLC_MS Analyze Supernatant by HPLC-MS Centrifugation->HPLC_MS Data_Analysis Quantify Remaining Peptide and Calculate Half-life HPLC_MS->Data_Analysis

Caption: Workflow for Comparative Enzymatic Stability Analysis.

Mechanism_of_Resistance cluster_L_peptide L-Amino Acid Peptide cluster_D_peptide 3-Methyl-D-Phenylalanine Peptide L_Peptide L-Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binds Binding_L Good Fit Cleavage Rapid Cleavage Protease_L->Cleavage D_Peptide D-Peptide (with Methyl Group) Protease_D Protease Active Site D_Peptide->Protease_D No Binding Binding_D Poor Fit (Steric Hindrance) Stability Enhanced Stability Protease_D->Stability

Caption: Mechanism of Proteolytic Resistance.

References

A Head-to-Head Battle: Selecting the Optimal Coupling Reagent for Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids is a critical challenge. The bulky nature of residues like 3-methyl-D-phenylalanine can impede reaction kinetics, leading to lower yields and increased risk of racemization. This guide provides an objective, data-supported comparison of two prevalent coupling reagents, HATU and HBTU, for the incorporation of Fmoc-3-methyl-D-phenylalanine, empowering you to make an informed decision for your synthetic strategy.

The selection of an appropriate coupling reagent is paramount for the successful synthesis of peptides containing sterically demanding amino acids. Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely utilized aminium-based reagents, but their performance can differ significantly, especially when encountering difficult couplings.

Performance Comparison: HATU vs. HBTU

While direct comparative data for this compound is not extensively available in a single source, a consistent trend emerges from studies on other sterically hindered amino acids.[1][2] HATU generally demonstrates superior performance in terms of coupling efficiency, reaction kinetics, and suppression of racemization.[1][3][4] This enhanced efficacy is attributed to the formation of a more reactive OAt-ester intermediate by HATU, which more readily overcomes the steric hindrance presented by the methyl group on the phenylalanine side chain.[1][5]

The following table summarizes the expected performance of HATU and HBTU when coupling this compound, based on data from sterically hindered and "difficult" peptide sequences.

Performance IndicatorHATUHBTU
Typical Reaction Time 20 - 45 minutes30 - 60 minutes
Coupling Efficiency (Yield) > 99.5%98 - 99.5%
Purity Very HighHigh
Risk of Epimerization Very Low[6][7]Low to Moderate[4]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[8]

Experimental Protocols

Reproducible and successful peptide synthesis relies on detailed and robust methodologies. Below are representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using both HATU and HBTU.

General Preparatory Steps (Applicable to both protocols)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol 1: HATU-mediated Coupling
  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 20-45 minutes. For particularly difficult couplings, the reaction time can be extended.

  • Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: HBTU-mediated Coupling
  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 equivalents), and DIEA or NMM (6-10 equivalents) in DMF. For enhanced suppression of racemization, 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) can be added to the activation mixture.[9] Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. A longer reaction time of 30-60 minutes is generally recommended for HBTU with sterically hindered amino acids.[9]

  • Washing: Drain the coupling solution and thoroughly wash the resin with DMF (3-5 times).

  • Monitoring: Check for reaction completion using a Kaiser test. If the test is positive, indicating an incomplete reaction, a second coupling is often required when using HBTU for sterically hindered residues.

Visualizing the Process

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_reagents Reagent Comparison Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Amino Acid (Fmoc-3-methyl-D-Phe + Reagent + Base) Wash1->Activate Couple Couple to Resin Activate->Couple HATU HATU Activate->HATU Option 1 HBTU HBTU Activate->HBTU Option 2 Wash2 Wash with DMF Couple->Wash2 Monitor Kaiser Test Wash2->Monitor Monitor->Deprotect Next Cycle

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS), highlighting the key stages and the point of comparison between HATU and HBTU as coupling reagents.

G cluster_hatu HATU Activation cluster_hbtu HBTU Activation AA_HATU Fmoc-AA-COOH OAt_ester Reactive OAt-ester AA_HATU->OAt_ester + HATU + Base HATU_reagent HATU Base_HATU Base (e.g., DIEA) Peptide_HATU Peptide Bond Formation (Fast, Low Racemization) OAt_ester->Peptide_HATU + H₂N-Resin AA_HBTU Fmoc-AA-COOH OBt_ester Reactive OBt-ester AA_HBTU->OBt_ester + HBTU + Base HBTU_reagent HBTU Base_HBTU Base (e.g., DIEA) Peptide_HBTU Peptide Bond Formation (Slower, Higher Racemization Risk) OBt_ester->Peptide_HBTU + H₂N-Resin

Caption: A simplified representation of the activation mechanism for HATU and HBTU, illustrating the formation of the respective active esters that lead to peptide bond formation.

Conclusion

For the successful incorporation of the sterically demanding this compound, HATU is the demonstrably superior coupling reagent when compared to HBTU.[1] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization. While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling, particularly for challenging sequences. Therefore, for syntheses where yield, purity, and stereochemical integrity are paramount, HATU is the recommended choice.

References

Safety Operating Guide

Proper Disposal of Fmoc-3-methyl-D-phenylalanine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Fmoc-3-methyl-D-phenylalanine is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal, aligning with standard laboratory safety protocols and regulatory requirements.

This compound is an amino acid derivative widely used in peptide synthesis.[1][2][3] While Safety Data Sheets (SDS) for this compound and similar compounds often indicate that it is not classified as a hazardous substance under OSHA or other regulations, proper disposal is still crucial to maintain a safe laboratory environment and ensure environmental responsibility.[4][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Nitrile or other appropriate chemical-resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat should be worn to protect from dust and spills.
Respiratory Mask A dust mask or respirator may be necessary if handling large quantities or if dust is generated.[4][5]

Step-by-Step Disposal Procedure

This procedure outlines the disposal of solid, unused this compound and associated contaminated labware.

Step 1: Waste Characterization

  • Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for this compound. The SDS will provide information on physical and chemical properties, hazards, and initial disposal considerations.

  • Assess Contamination: Determine if the this compound waste is mixed with any hazardous solvents or other reagents. If it is, the mixture must be treated as hazardous waste and disposed of according to the protocols for the hazardous components.

Step 2: Segregation of Waste

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable container for solid this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a securely sealed plastic bag).

  • Labeling: Label the container as "Non-Hazardous Chemical Waste: this compound". Include the date of initial waste accumulation.

Step 3: Collection of Solid Waste

  • Avoid Dust Generation: When transferring the solid powder, do so carefully to minimize the creation of airborne dust.[4] A fume hood may be used as a precautionary measure.

  • Sweep and Collect: For any spills, carefully sweep up the solid material and place it into the designated waste container.[4]

  • Contaminated Labware: Dispose of any single-use items heavily contaminated with the powder (e.g., weighing paper, gloves) in the same dedicated waste container.

Step 4: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Follow Institutional Guidelines: Adhere to your institution's specific policies regarding the storage of non-hazardous chemical waste.

Step 5: Final Disposal

  • Consult with Environmental Health & Safety (EHS): Before final disposal, it is imperative to consult with your institution's EHS department. They will provide specific instructions based on local, state, and federal regulations.

  • Licensed Disposal Company: In many cases, even non-hazardous chemical waste must be disposed of through a licensed chemical waste disposal company.[5] Your EHS office will coordinate this.

  • Do Not Dispose in Regular Trash or Drains: Do not dispose of this compound in laboratory trash cans or down the drain.[6] This prevents potential exposure to custodial staff and avoids contamination of sewer systems.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) SDS Consult Safety Data Sheet (SDS) PPE->SDS Characterize Characterize Waste (Pure or Mixed?) SDS->Characterize Segregate Segregate into Labeled, Dedicated Waste Container Characterize->Segregate Collect Carefully Collect Solid Waste (Avoid Dust) Segregate->Collect Store Store Sealed Container in Designated Area Collect->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS DisposalVendor Arrange Pickup by Licensed Disposal Vendor EHS->DisposalVendor Documentation Complete Waste Disposal Documentation DisposalVendor->Documentation

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

Based on available Safety Data Sheets, this compound is a white solid with the following properties:

PropertyValue
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.46 g/mol
Appearance White solid/powder
Melting Point 136 - 142 °C (Lit.)
Storage 0 - 8 °C

Note: These values are typical and may vary slightly between suppliers. Always refer to the specific product documentation.

References

Essential Safety and Operational Guide for Handling Fmoc-3-methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-3-methyl-D-phenylalanine, a key reagent in peptide synthesis and drug development.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the experimental workflow.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure.[3] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid Safety glasses with side shields or chemical safety goggles.[4][5]Nitrile gloves.[4][6]Laboratory coat.[3][7]Use in a well-ventilated area. A dust mask or respirator may be necessary if dust is generated.[5][8]
Dissolving in Solvent Chemical safety goggles. A face shield is recommended when handling larger volumes.[4][7]Chemical-resistant gloves (e.g., nitrile).[4][6]Laboratory coat.[3][7]Work in a chemical fume hood.[8]
Solid-Phase Peptide Synthesis (SPPS) Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).[4][6]Laboratory coat.[3][7]All manipulations should be performed in a chemical fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).[4][6]Laboratory coat.[3][7]Work in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • This compound

  • Resin with N-terminal Fmoc-deprotected amino acid

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[9]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 15-20 minutes.[10]

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA, NMM; 6-10 equivalents) to the amino acid solution.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[10]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash the resin with DCM (3-5 times) to prepare for the next cycle or final cleavage.

  • Monitoring the Coupling Reaction (Optional):

    • A small sample of the resin can be taken and subjected to a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative test (no color change) indicates a successful coupling.

Operational and Disposal Workflow

The following diagram illustrates the key stages in the handling, use, and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal A Receiving and Storage (Store in a cool, dry place) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weighing Solid Compound (In a ventilated enclosure) B->C D Dissolve in Solvent (DMF) (In a fume hood) C->D E Activate Amino Acid (Add coupling reagents and base) D->E F Couple to Resin (SPPS) (Agitate for 1-2 hours) E->F G Wash Resin (Remove excess reagents) F->G G->E Next Coupling Cycle H Collect Liquid Waste (Solvents, reagents) G->H I Collect Solid Waste (Contaminated consumables) G->I J Dispose According to Institutional Guidelines H->J I->J

Caption: Handling and disposal workflow for this compound.

Disposal Plan

All waste materials should be handled in accordance with institutional and local regulations for chemical waste.

  • Liquid Waste: Solvents (DMF, DCM), piperidine solutions, and coupling reagent solutions should be collected in a designated, labeled hazardous waste container.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and plasticware should be collected in a separate, labeled solid hazardous waste container. Do not dispose of chemical waste in the general trash.[3]

  • Spills: In case of a small spill, sweep up the solid material and place it in a suitable container for disposal.[8] For larger spills or spills of solutions, absorb the material with an inert absorbent and collect it for disposal. Ensure proper PPE is worn during cleanup.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.